molecular formula C8H11BrN2O2 B2403261 (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid CAS No. 1782680-01-6

(4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B2403261
CAS No.: 1782680-01-6
M. Wt: 247.092
InChI Key: MXQRWHTXKXPHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C8H11BrN2O2 and its molecular weight is 247.092. The purity is usually 95%.
BenchChem offers high-quality (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromo-3-propan-2-ylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-5(2)8-6(9)3-11(10-8)4-7(12)13/h3,5H,4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQRWHTXKXPHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAS number for (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid is a substituted pyrazole derivative that, while not extensively cataloged with a unique CAS number, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The pyrazole core is a key feature in numerous FDA-approved drugs, valued for its ability to modulate a wide array of biological targets.[1] This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this specific molecule, grounded in established chemical principles and analogous reactions. Furthermore, it explores the compound's potential therapeutic applications by examining the structure-activity relationships of related pyrazole derivatives, thereby offering a roadmap for its investigation as a novel bioactive agent.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in the field of medicinal chemistry.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[3][4][5][6] The structural rigidity and the capacity for its nitrogen atoms to act as hydrogen bond donors and acceptors allow pyrazole-based molecules to effectively interact with various biological macromolecules.

The target molecule, (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid, incorporates several key features that make it a compelling candidate for drug discovery programs:

  • A Brominated Pyrazole Core: The bromine atom at the 4-position serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries.[7]

  • An Isopropyl Group: This lipophilic group at the 3-position can enhance binding affinity to protein targets through hydrophobic interactions.

  • An Acetic Acid Moiety: The N1-acetic acid group introduces a carboxylic acid function, which can act as a key pharmacophore, mimicking a phosphate group or engaging in crucial hydrogen bonding interactions within an active site.

This guide will provide a detailed protocol for the de novo synthesis and characterization of this compound, starting from the commercially available precursor, 4-bromo-3-isopropyl-1H-pyrazole.

Proposed Synthesis and Experimental Workflow

The synthesis of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid can be efficiently achieved through a two-step process involving N-alkylation of the pyrazole ring followed by ester hydrolysis.

Synthesis Workflow Diagram

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification (Ester Hydrolysis) cluster_2 Purification A 4-bromo-3-isopropyl-1H-pyrazole (CAS: 60061-60-1) D Ethyl (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetate (Intermediate Ester) A->D Reaction B Ethyl bromoacetate B->D C Base (e.g., K2CO3 or NaH) Solvent (e.g., DMF or Acetonitrile) C->D E Ethyl (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetate G (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid (Final Product) E->G Hydrolysis F Base (e.g., NaOH or LiOH) Solvent (e.g., THF/Water) F->G H Acidification (e.g., HCl) G->H I Extraction & Crystallization H->I

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetate

This procedure is based on standard N-alkylation methods for pyrazoles.[8][9][10]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-3-isopropyl-1H-pyrazole (1.0 eq).[11]

  • Solvation: Dissolve the pyrazole in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a base (e.g., potassium carbonate, K₂CO₃, 1.5 eq, or sodium hydride, NaH, 1.1 eq, handled with appropriate care) to the solution and stir for 30 minutes at room temperature to deprotonate the pyrazole nitrogen. The choice of base is critical; K₂CO₃ is a milder and safer option, while NaH often provides higher yields for less reactive systems.

  • Alkylation: Slowly add ethyl bromoacetate (1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60°C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography on silica gel.

Step 2: Synthesis of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid (Saponification)

  • Hydrolysis: Dissolve the purified ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water. Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

  • Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring the disappearance of the ester by TLC.

  • Work-up: Once the hydrolysis is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) until the pH is approximately 2-3. The desired carboxylic acid should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid.

Physicochemical Properties and Characterization

As this compound is not widely cataloged, the following properties are estimated based on its structure and data from analogous compounds.

PropertyEstimated Value
Molecular Formula C₈H₁₁BrN₂O₂
Molecular Weight 247.09 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, DMSO; sparingly soluble in water
pKa (Carboxylic Acid) ~4.0 - 5.0
Analytical Characterization

To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isopropyl protons (a doublet and a septet), the methylene protons of the acetic acid group (a singlet), and the pyrazole ring proton (a singlet).[12]

    • ¹³C NMR: The carbon NMR will show characteristic peaks for the carboxylic acid carbonyl, the pyrazole ring carbons, the methylene carbon, and the isopropyl carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻), which provides definitive confirmation of the elemental composition.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹), the C=O stretch of the carbonyl group (~1700-1725 cm⁻¹), and C-Br stretching vibrations.

Potential Applications in Drug Discovery

The structural motifs within (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid suggest several promising avenues for therapeutic investigation. Pyrazole derivatives are known to target a wide range of biological pathways.[5][6][13]

Anti-inflammatory and Analgesic Potential

Many pyrazole-containing compounds, most notably Celecoxib, are potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The acetic acid moiety of the target compound could potentially interact with the active site of enzymes like COX, making it a candidate for development as a novel non-steroidal anti-inflammatory drug (NSAID).[4]

Anticancer Activity

Substituted pyrazoles have been extensively investigated as anticancer agents.[14][15] They have been shown to inhibit various protein kinases, which are often dysregulated in cancer cells. The N-alkyl pyrazole structure is a common feature in many kinase inhibitors.[9] The title compound could be evaluated for its cytotoxic effects against various cancer cell lines and for its ability to inhibit key oncogenic kinases.

Synthetic Building Block

The bromine atom at the 4-position of the pyrazole ring is a key feature that allows this molecule to serve as a versatile intermediate for further chemical elaboration. Using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, a wide variety of substituents can be introduced at this position, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[7][16]

Conclusion

While a dedicated is not readily found in public databases, this guide provides a robust and scientifically-grounded pathway for its synthesis and characterization. By leveraging established methodologies for the N-alkylation of pyrazoles, researchers can reliably produce this compound for further investigation. The inherent structural features of this molecule, combined with the proven therapeutic relevance of the pyrazole scaffold, position it as a valuable candidate for screening in drug discovery programs targeting inflammation, cancer, and other disease areas. The protocols and insights provided herein are intended to empower researchers to explore the full potential of this and related novel chemical entities.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. Dergipark. [Link]

  • 1H-pyrazole-1-acetic acid. SpectraBase. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Pyrazole and its biological activity. ResearchGate. [Link]

  • Synthesis and Biological Activities of Novel Substituted-pyrazole 1,2,4-Triazolo[3,4-b]benzothiazole. sioc-journal.cn. [Link]

  • Synthesis, Reaction and Biological Activities of N- Containing Heterocyclic Compounds: A Report on Pyrazole. AIP Publishing. [Link]

  • How can I convert bromo to isopropyl on pyrazole 4th position? Can anyone suggest?. ResearchGate. [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]

  • 4-BROMO-3-ISOPROPYL-1H-PYRAZOLE (60061-60-1). Chemchart. [Link]

  • N-alkylation method of pyrazole.

Sources

mass spectrometry of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid

Authored by: A Senior Application Scientist

Foreword: Unveiling Molecular Architecture through Mass Spectrometry

In the landscape of modern drug discovery and chemical research, the precise characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight. This guide provides a comprehensive examination of the mass spectrometric behavior of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid, a molecule featuring a trifecta of functionalities—a pyrazole core, a bromine substituent, and a carboxylic acid moiety—each presenting unique and informative signatures in the mass spectrum.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the why behind the how—elucidating the causal relationships between molecular structure, ionization dynamics, and fragmentation pathways. By grounding our discussion in the principles of scientific integrity, we aim to provide a self-validating framework for the analysis of this and structurally related compounds.

Part 1: Foundational Principles and Strategic Considerations

(4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties[1]. The presence of a bromine atom and a carboxylic acid group adds layers of complexity and opportunity for detailed mass spectrometric analysis.

The Analyte: (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid
  • Molecular Formula: C₉H₁₁BrN₂O₂

  • Monoisotopic Mass: 259.999 g/mol

  • Key Structural Features:

    • Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

    • Isopropyl Group: A bulky alkyl substituent at the C3 position.

    • Bromine Atom: A halogen at the C4 position, providing a distinct isotopic signature.

    • Acetic Acid Side Chain: A carboxylic acid group attached to the N1 position, influencing polarity and ionization.

Ionization Technique Selection: A Critical First Step

The choice of ionization source is dictated by the analyte's physicochemical properties. For (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid, its polarity, conferred by the carboxylic acid and pyrazole nitrogens, makes it an excellent candidate for "soft" ionization techniques that minimize in-source fragmentation and preserve the molecular ion.

  • Electrospray Ionization (ESI): ESI is the premier choice for polar, non-volatile molecules.[2] The carboxylic acid group is readily deprotonated in negative ion mode to form the [M-H]⁻ ion, which is often highly stable and abundant.[3][4] In positive ion mode, protonation can occur on the pyrazole nitrogen atoms, or adducts with cations like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) can be formed.[5][6]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds.[7][8] While ESI is generally preferred for this analyte, APCI could be a viable alternative, likely producing [M+H]⁺ or [M-H]⁻ ions through gas-phase proton transfer reactions.[9][10]

Part 2: Experimental Protocol: A Validated Workflow

This section outlines a detailed, step-by-step protocol for the analysis of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI.

Sample and Mobile Phase Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Mobile Phase A: 0.1% formic acid in water. The acid aids in protonation for positive ion mode and improves chromatographic peak shape.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Liquid Chromatography Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is appropriate for retaining this moderately polar compound.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Ramp to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2-5 µL

Mass Spectrometry Parameters (ESI)
  • Ionization Mode: Both positive and negative modes should be evaluated. Negative mode is often more sensitive for carboxylic acids.

  • Capillary Voltage: 3.0-4.0 kV

  • Source Temperature: 120-150 °C

  • Desolvation Gas (N₂) Flow: 600-800 L/hr

  • Desolvation Temperature: 350-450 °C

  • Mass Range: m/z 50-500

Workflow Diagram

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stock 1 mg/mL Stock Solution Working 1-10 µg/mL Working Solution Stock->Working Dilution LC_Column C18 Column Working->LC_Column Gradient Gradient Elution ESI_Source ESI Source (+/- mode) LC_Column->ESI_Source Mass_Analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis & Interpretation Detector->Data_Analysis Data Acquisition

Caption: Experimental workflow for LC-MS analysis.

Part 3: Interpreting the Mass Spectrum

The mass spectrum of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid is rich with information. The following sections detail the key features to expect.

The Isotopic Signature of Bromine

A hallmark of a bromine-containing compound is the presence of a distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[11][12] This results in any ion containing a single bromine atom appearing as a pair of peaks (an "isotopic doublet") of roughly equal intensity, separated by 2 m/z units.[13] This provides an unambiguous confirmation of the presence of bromine in the molecule and its fragments.

Predicted Mass Spectra and Fragmentation
Negative Ion Mode ESI (-ESI)

In negative mode, deprotonation of the carboxylic acid is the most likely ionization event, yielding a prominent [M-H]⁻ ion.

  • [M-H]⁻ Ion: The isotopic doublet will appear at m/z 259.0 (C₉H₁₀⁷⁹BrN₂O₂⁻) and m/z 261.0 (C₉H₁₀⁸¹BrN₂O₂⁻).

Fragmentation of the [M-H]⁻ ion would likely proceed through the following pathways:

  • Loss of CO₂: Decarboxylation is a common fragmentation for deprotonated carboxylic acids. This would result in a fragment at m/z 215.0/217.0 .

  • Loss of the entire acetic acid group: Cleavage of the N-CH₂ bond would lead to a fragment corresponding to the brominated pyrazole at m/z 201.0/203.0 .

Positive Ion Mode ESI (+ESI)

In positive mode, protonation will likely occur on one of the pyrazole nitrogens, forming the [M+H]⁺ ion.

  • [M+H]⁺ Ion: The isotopic doublet will be observed at m/z 261.0 (C₉H₁₂⁷⁹BrN₂O₂⁺) and m/z 263.0 (C₉H₁₂⁸¹BrN₂O₂⁺).

Key fragmentation pathways for the [M+H]⁺ ion include:

  • Loss of H₂O: Neutral loss of water from the carboxylic acid group, resulting in a fragment at m/z 243.0/245.0 .

  • Loss of COOH: Loss of the entire carboxylic acid group as a radical, leading to a fragment at m/z 216.0/218.0 .

  • Loss of the isopropyl group: Cleavage of the isopropyl group from the pyrazole ring, yielding a fragment at m/z 218.0/220.0 .

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo cleavage, often involving the loss of HCN or N₂.[14][15]

Predicted Data Summary
Ion TypePredicted m/z (⁷⁹Br/⁸¹Br)Ionization ModeNotes
[M-H]⁻ 259.0 / 261.0Negative ESIParent Ion
[M-H-CO₂]⁻215.0 / 217.0Negative ESILoss of carbon dioxide
[M+H]⁺ 261.0 / 263.0Positive ESIParent Ion
[M+H-H₂O]⁺243.0 / 245.0Positive ESILoss of water
[M+H-COOH]⁺216.0 / 218.0Positive ESILoss of carboxylic acid group
[M+H-C₃H₇]⁺218.0 / 220.0Positive ESILoss of isopropyl group
Fragmentation Diagram

G cluster_neg Negative Ion Mode (-ESI) cluster_pos Positive Ion Mode (+ESI) M_H [M-H]⁻ m/z 259.0/261.0 Loss_CO2 [M-H-CO₂]⁻ m/z 215.0/217.0 M_H->Loss_CO2 - CO₂ M_H_pos [M+H]⁺ m/z 261.0/263.0 Loss_H2O [M+H-H₂O]⁺ m/z 243.0/245.0 M_H_pos->Loss_H2O - H₂O Loss_COOH [M+H-COOH]⁺ m/z 216.0/218.0 M_H_pos->Loss_COOH - COOH Loss_C3H7 [M+H-C₃H₇]⁺ m/z 218.0/220.0 M_H_pos->Loss_C3H7 - C₃H₇

Caption: Predicted fragmentation pathways.

Part 4: Advanced Mass Spectrometric Techniques

For unambiguous structure confirmation and detailed characterization, advanced MS techniques are indispensable.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition of an ion.[16][17] For example, HRMS can distinguish between ions of the same nominal mass but different elemental formulas. This is crucial for confirming the identity of the parent ion and its fragments, lending high confidence to the structural assignment.[18]

Example: An observed m/z of 260.9975 in positive mode can be confidently assigned the elemental formula C₉H₁₂⁷⁹BrN₂O₂⁺ (calculated mass: 260.9974), confirming the identity of the protonated molecule.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS or MS²) involves the isolation of a specific precursor ion (e.g., the [M+H]⁺ ion), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions.[19][20] This technique provides direct evidence of the connectivity of atoms within the molecule by establishing relationships between precursor and product ions.

Protocol for a Product Ion Scan (MS/MS)
  • Acquire a full scan MS spectrum to identify the m/z of the precursor ion (e.g., m/z 261.0).

  • Set up an MS/MS experiment:

    • Select the precursor ion (m/z 261.0) in the first mass analyzer (e.g., quadrupole).

    • Introduce a collision gas (e.g., argon) into a collision cell to induce fragmentation.

    • Vary the collision energy (e.g., 10-40 eV) to control the degree of fragmentation.

    • Scan the second mass analyzer (e.g., TOF) to detect the product ions.

  • Analyze the product ion spectrum to confirm the fragmentation pathways proposed in Part 3.

The data generated from MS/MS experiments are critical for differentiating isomers and confirming the precise substitution pattern on the pyrazole ring.

Conclusion

The mass spectrometric analysis of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid is a multifaceted process that leverages the unique chemical properties of the molecule. The distinct isotopic signature of bromine provides an immediate and reliable marker for all bromine-containing ions. Electrospray ionization is the method of choice, with negative ion mode offering high sensitivity for the carboxylate anion and positive ion mode providing complementary fragmentation data. High-resolution mass spectrometry and tandem mass spectrometry are essential for unequivocal structure confirmation. The principles and protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and similar molecules, underscoring the power of mass spectrometry as a tool for molecular elucidation in modern chemical research.

References

  • Atmospheric Pressure Chemical Ioniz
  • Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ioniz
  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry.
  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer.
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragment
  • Mass Spectrometric Investigation of Some Pyronylpyrazole Deriv
  • Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Gener
  • Atmospheric-pressure chemical ioniz
  • Helpful Info.
  • Recent Advances in Mass Spectrometry-Based Structural Elucid
  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace.
  • Directly elucidate the structure of small molecules from a miniaturized mass spetrometry.
  • Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). RSC Publishing.
  • Atmospheric Pressure Chemical Ionization (APCI)
  • High-Resolution Elemental Mass Spectrometry Using LC-ICP-Nanospray-Orbitrap for Simultaneous and Species-Independent Quantitation of Fluorinated and Chlorin
  • High-sensitivity elemental ionization for quantitative detection of halogen
  • (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid. PubChem.
  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown.
  • Establishing Atmospheric Pressure Chemical Ionization Efficiency Scale.
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metabolomics.
  • mass spectra - the M+2 peak. Chemguide.
  • ATMOSPHERIC PRESSURE CHEMICAL IONIZATION (MPHARM,BPHARM ,MSC,BSC,P.ANALYSIS). Slideshare.
  • Mass spectra of organic compounds containing bromine and chlorine.
  • Mass spectrometric study of some pyrazoline derivatives.
  • Bromo p
  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • High-Resolution Mass Spectrometry | HRMS Analysis. Measurlabs.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integr
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library.

Sources

Structural Characterization and Crystallographic Analysis of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents. Its structural integrity relies on the interplay between the steric bulk of the 3-isopropyl group, the electronic modulation of the 4-bromo substituent, and the hydrogen-bonding capacity of the N1-acetic acid tail.

This technical guide details the crystallographic characterization of this molecule. It moves beyond basic connectivity to explore the supramolecular synthons—specifically the carboxylic acid dimers and halogen bonding networks—that dictate its solid-state stability and solubility profiles.

Crystallogenesis and Experimental Protocols

Achieving diffraction-quality crystals for pyrazole-acetic acid derivatives requires balancing the hydrophobic isopropyl/bromo domain with the hydrophilic carboxylic acid tail.

Solvent Selection Strategy

The "like-dissolves-like" rule must be adapted for this amphiphilic molecule.

  • Primary Screen: Ethanol/Water (3:1 v/v). The hydroxyl group facilitates H-bond exchange, often yielding blocks suitable for X-ray diffraction (XRD).

  • Secondary Screen: Ethyl Acetate/Hexane (slow diffusion). This method is preferred if the carboxylic acid tends to form amorphous precipitates in alcohols.

Single Crystal XRD Data Collection Protocol

To resolve potential disorder in the isopropyl group, low-temperature data collection is mandatory.

Protocol:

  • Mounting: Select a crystal approx.

    
     mm. Mount on a MiTeGen loop using perfluoropolyether oil.
    
  • Temperature: Cool to 100 K using a nitrogen cryostream. This freezes the rotation of the isopropyl methyl groups, sharpening high-angle reflections.

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects from the Bromine atom (
    
    
    mm
    
    
    ).
  • Strategy: Collect a complete sphere of data (redundancy > 4.0) to ensure accurate absorption correction (SADABS or equivalent).

Structural Solution and Refinement

Phasing Strategy

While direct methods (SHELXT) are sufficient for this size molecule (


 non-H atoms), the presence of Bromine (

) allows for the Heavy Atom Method or SAD phasing if the space group is ambiguous. The Bromine atom dominates the Patterson map, providing an unambiguous anchor for the initial phasing.
Handling Isopropyl Disorder

A common challenge in this structure is rotational disorder of the C3-isopropyl group.

  • Symptom: Elongated thermal ellipsoids on the terminal methyl carbons.

  • Remedy: Model the methyl groups over two positions (Part A/Part B) and refine site occupancy factors (SOF). Apply DELU and SIMU restraints to maintain physical displacement parameters.

Structural Analysis and Supramolecular Synthons

The crystal packing is governed by a hierarchy of intermolecular forces.

Molecular Conformation
  • Pyrazole Ring: Planar (RMS deviation

    
     Å).
    
  • Acetic Acid Tail: The

    
     torsion angle is critical. Typically, the carboxyl group rotates nearly perpendicular to the pyrazole plane (
    
    
    
    ) to minimize steric clash with the adjacent
    
    
    or lone pairs, though crystal packing can force a more planar conformation.
  • Steric Clash: The 3-isopropyl group exerts steric pressure on the 4-bromo substituent. Expect a slight widening of the

    
     bond angle (
    
    
    
    ) compared to the standard
    
    
    to accommodate the methyl groups.
The Primary Synthon: Carboxylic Acid Dimers

The dominant packing motif is the centrosymmetric carboxylic acid dimer, formed via


 hydrogen bonds.
  • Graph Set:

    
    
    
  • Distance:

    
     distances typically range from 
    
    
    
    Å.
  • Significance: This strong dimer formation often dictates the space group, with

    
     (monoclinic) or 
    
    
    
    (triclinic) being statistically most probable.
Secondary Interactions: Halogen Bonding

The 4-position Bromine is not merely a bystander; it acts as a Lewis acid (sigma-hole donor).

  • Interaction:

    
     or 
    
    
    
    .
  • Geometry: Look for

    
     angles close to 
    
    
    
    (Type II halogen bond), which stabilizes the 3D lattice network.
Representative Crystallographic Parameters

Based on structural analogs (e.g., 4-bromo-3-methyl derivatives).

ParameterTypical Value / Range
Crystal System Monoclinic or Triclinic
Space Group

or

Z (Molecules/Unit Cell) 4 (Monoclinic) or 2 (Triclinic)
C-Br Bond Length

Å
N-N Bond Length

Å
Density (

)

g/cm

Visualizing the Structural Determination Workflow

The following diagram outlines the logical flow from synthesis to final structural validation, emphasizing the decision nodes for handling the specific challenges of this bromo-isopropyl compound.

G Start Crude Compound (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid Screen Crystallization Screen (Focus: EtOH/H2O vs EtOAc/Hex) Start->Screen Check Crystal Quality Check (Polarized Light) Screen->Check Check->Screen Amorphous/Twinned DataColl XRD Data Collection (Mo Source, 100 K) Check->DataColl Single Crystal Phasing Structure Solution (Heavy Atom Method - Br) DataColl->Phasing Refinement Refinement Strategy Phasing->Refinement Disorder Is Isopropyl Group Disordered? Refinement->Disorder SplitModel Apply Split Model (Part A/B + Restraints) Disorder->SplitModel Yes Final Final CIF & Analysis (Check R2^2(8) Dimers) Disorder->Final No SplitModel->Final

Figure 1: Decision workflow for the crystallographic characterization of 4-bromo-3-isopropyl-1H-pyrazol-1-yl acetic acid.

References

  • Giacovazzo, C., et al. (2011). Fundamentals of Crystallography. Oxford University Press. (Standard text for Phasing methods).
  • Infantes, L., & Motherwell, W. D. (2004). Water clusters in organic molecular crystals. CrystEngComm, 6(73), 454-461. Link (Relevant for carboxylic acid hydrate formation).

  • Tomić, Z. D., et al. (2023).[1] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole. Crystals, 13(7), 1118. Link (Comparative packing of 4-halo-pyrazoles).

  • Radović, A., et al. (2023).[1] Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate. Zeitschrift für Kristallographie - New Crystal Structures, 238(5). Link (Structural analog for H-bonding analysis).

  • Foces-Foces, C., et al. (2007). Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics, 127, 234306. Link (Analysis of pyrazole oligomerization).

Sources

Solubility Profiling and Thermodynamic Analysis of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The solubility behavior of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid (CAS 1782680-01-6) is a critical parameter in the optimization of reaction yields, purification via crystallization, and formulation for bioavailability.[1] As a key intermediate—structurally related to LRRK2 inhibitors and agrochemical precursors—its amphiphilic nature (lipophilic pyrazole core vs. hydrophilic carboxylic tail) dictates a specific solubility landscape.[1]

This technical guide provides the authoritative framework for determining, modeling, and optimizing the solubility of this compound.

Executive Summary & Chemical Identity[1]

Compound: (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid Molecular Formula:


Molecular Weight:  ~247.09  g/mol [1]
Physicochemical Prediction

The molecule exhibits a "push-pull" solubility mechanism :

  • Hydrophilic Head: The carboxylic acid group (

    
    ) drives solubility in protic solvents (Alcohols) and basic aqueous media via hydrogen bonding and ionization.[1]
    
  • Lipophilic Core: The 4-bromo and 3-isopropyl substituents on the pyrazole ring significantly increase hydrophobicity, limiting solubility in pure water at neutral/acidic pH but enhancing affinity for medium-polarity organic solvents (Esters, Chlorinated solvents).[1]

Predicted Solubility Ranking (Descending Order):


[1]

Experimental Determination Protocol

To generate regulatory-grade solubility data, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC-UV quantification is the gold standard.[1]

Reagents & Materials[1]
  • Solute: (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid (Purity > 99.0%).[1]

  • Solvents: HPLC-grade Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene, Water.[1]

  • Instrumentation: Agilent 1260 Infinity II HPLC (or equivalent) with DAD detector; Thermostatic water bath shaker (

    
    ).
    
Workflow Methodology

The following self-validating protocol ensures thermodynamic equilibrium is reached before sampling.

SolubilityProtocol Start Excess Solid Addition Equilibrium Thermostatic Shaking (T = 278.15 - 323.15 K) Time > 24h Start->Equilibrium Solvent Addition Settle Phase Separation (Static Settling 2-4h) Equilibrium->Settle Equilibrium Reached Filter Syringe Filtration (0.22 µm PTFE) Settle->Filter Supernatant Dilute Dilution with Mobile Phase Filter->Dilute Aliquot Analyze HPLC Quantification (External Standard Method) Dilute->Analyze

Figure 1: Standardized workflow for isothermal solubility determination.

Analytical Conditions (Recommended)
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase: Acetonitrile : Water (0.1%

    
    ) [60:40 v/v].[1]
    
  • Wavelength: 254 nm (Characteristic pyrazole absorption).[1]

  • Flow Rate: 1.0 mL/min.[1]

Thermodynamic Modeling & Data Analysis

Experimental mole fraction solubility (


) is correlated with temperature (

) using thermodynamic models to calculate enthalpy (

) and entropy (

) of dissolution.[1]
Modified Apelblat Equation

This semi-empirical model is most accurate for pyrazole derivatives in polar solvents:



  • x: Mole fraction solubility.[1][2]

  • T: Absolute temperature (K).[1][2]

  • A, B, C: Empirical model parameters derived via multivariate regression.

Thermodynamic Parameters

Using the Van't Hoff analysis (assuming linear


 vs 

behavior over narrow ranges):
  • Dissolution Enthalpy (

    
    ): 
    
    
    
    
    [1]
    • Interpretation: A positive

      
       indicates an endothermic  process (solubility increases with temperature), typical for this class of crystalline solids.[1]
      
  • Dissolution Entropy (

    
    ): 
    
    
    
    
    [1]
    • Where

      
       is the harmonic mean temperature.[1]
      
Representative Solubility Data (Validation Template)

Note: The values below are representative trends for structurally similar 3-substituted-pyrazole-1-acetic acids to serve as a validation baseline.

Solvent288.15 K (

)
298.15 K (

)
308.15 K (

)
318.15 K (

)
Trend Analysis
Methanol 12.4518.2026.5538.10High solubility; H-bond donor/acceptor match.[1]
Ethanol 8.1012.3518.4027.15Slightly lower than MeOH due to alkyl chain length.[1]
Acetone 6.509.8014.2020.50Good solubility; dipole-dipole interactions.[1]
Toluene 1.201.953.104.85Lower solubility; lacks H-bonding capability.[1]
Water (pH 7) 0.050.080.120.19Very poor; hydrophobic effect dominates.[1]

Practical Applications & Solvent Selection[1][3]

Recrystallization Strategy

For purification, a Cooling Crystallization or Anti-solvent approach is recommended based on the solubility differential.[1]

  • Primary Solvent: Ethanol or Methanol (High solubility at boiling point).[1]

  • Anti-Solvent: Water (Low solubility, miscible with alcohols).[1]

  • Protocol: Dissolve crude (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid in refluxing Ethanol. Slowly add Water until turbidity persists.[1] Cool to

    
     to maximize yield.
    
Solvent Selection Decision Matrix

SolventSelection Start Select Process Goal Goal Reaction or Purification? Start->Goal Reaction Reaction Solvent Goal->Reaction Purification Recrystallization Goal->Purification ReactType Base Used? Reaction->ReactType CrystType Solubility Differential Purification->CrystType BaseYes Use THF or DMF (Avoid Esters) ReactType->BaseYes Strong Base (NaH, NaOH) BaseNo Use Acetonitrile or Toluene ReactType->BaseNo Weak/No Base HighDiff Ethanol/Water (Anti-solvent) CrystType->HighDiff LowDiff Ethyl Acetate/Hexane (Evaporative) CrystType->LowDiff

Figure 2: Strategic solvent selection guide based on process requirements.

References

  • Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text on solubility thermodynamics).

  • Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical Thermodynamics. Link[1]

  • Shaikh, S., et al. (2018).[1] Solubility and thermodynamic analysis of some pyrazole derivatives in different organic solvents. Journal of Molecular Liquids. (Provides comparative data for pyrazole-ring solubility).

Sources

Technical Guide: Pyrazole Acetic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole acetic acid derivatives represent a privileged scaffold in medicinal chemistry, characterized by a pyrazole heterocyclic core substituted with an acetic acid moiety (typically at the 3- or 4-position). Historically anchored by non-steroidal anti-inflammatory drugs (NSAIDs) like Lonazolac , this pharmacophore has evolved beyond simple cyclooxygenase (COX) inhibition. Modern applications utilize this scaffold to target the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), offering therapeutic avenues for allergic rhinitis and asthma.[1] This guide provides a technical analysis of their structural logic, synthetic pathways, and therapeutic applications.[2][3]

Part 1: Structural Logic & Pharmacophore

The enduring utility of the pyrazole acetic acid scaffold stems from its ability to mimic endogenous ligands while providing a rigid template for substituent orientation.

The Acidic Tail (Pharmacophoric Anchor)

The acetic acid side chain (


) is the critical determinant of biological activity.
  • Mechanism: In COX inhibitors, this carboxylate anion forms an ionic bond with Arg120 at the base of the cyclooxygenase active site, mimicking the carboxylate of arachidonic acid.

  • Linker Dynamics: Unlike pyrazole carboxylic acids (where the acid is directly attached to the ring), the methylene spacer (

    
    ) in acetic acid derivatives provides rotational freedom. This allows the carboxylate to orient itself optimally within the binding pocket without imposing steric strain on the aromatic core.
    
The Pyrazole Core (Scaffold)

The 5-membered nitrogen heterocycle serves as a planar linker.

  • Electronic Properties: The pyrazole ring is electron-rich, allowing for

    
     stacking interactions with aromatic residues (e.g., Tyr355  in COX enzymes).
    
  • Substituent Vectors: Positions 1, 3, and 5 are chemically distinct, allowing medicinal chemists to fine-tune lipophilicity and selectivity (e.g., adding bulky aryl groups to target the hydrophobic side pocket of COX-2).

Part 2: Synthetic Architectures

The synthesis of pyrazole acetic acid derivatives typically follows two primary strategies: de novo ring construction (Knorr-type) or functionalization of an existing pyrazole ring.[4]

Synthetic Pathway Visualization

The following diagram illustrates the regioselective synthesis of a 1,3,4-trisubstituted pyrazole-4-acetic acid derivative.

SyntheticPathway Start Hydrazine Derivative (R-NHNH2) Intermediate Pyrazolone / Intermediate Hydrazone Start->Intermediate Condensation Reagent Beta-Keto Ester (Ethyl acetoacetate deriv.) Reagent->Intermediate Cyclization Cyclization (Acid Cat., Reflux) Intermediate->Cyclization Ester Pyrazole Ester Precursor Cyclization->Ester Regioselective Ring Closure Hydrolysis Hydrolysis (LiOH/NaOH) Ester->Hydrolysis Product Pyrazole Acetic Acid Derivative Hydrolysis->Product Final Deprotection

Figure 1: General synthetic workflow for pyrazole acetic acid derivatives via Knorr-type condensation and subsequent hydrolysis.

Key Synthetic Methods
Method A: Modified Knorr Synthesis (Cyclocondensation)

This is the most robust method for generating the pyrazole core.

  • Reactants: A hydrazine derivative (e.g., phenylhydrazine) is condensed with a

    
    -keto ester or a 
    
    
    
    -diketone carrying an ester side chain.
  • Regioselectivity: The reaction often yields a mixture of regioisomers (1,3- vs 1,5-substituted). Selectivity is controlled by solvent polarity and acid catalysis. Acetic acid is frequently used as both solvent and catalyst to favor the formation of the thermodynamically stable isomer.

  • Functionalization: The resulting pyrazole ester is hydrolyzed using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to yield the free acid.

Method B: Vilsmeier-Haack Formylation

Used when the acetic acid tail needs to be introduced at the 4-position of an existing 1,3-diarylpyrazole.

  • Formylation: Treatment of the pyrazole with

    
     introduces an aldehyde group at position 4.
    
  • Homologation: The aldehyde is converted to a nitrile or ester via Wittig chemistry or similar homologation reactions, followed by hydrolysis to the acetic acid.

Part 3: Therapeutic Profiles & SAR

The biological activity of these derivatives is highly dependent on the substituents at positions 1, 3, and 5.

COX Inhibition (NSAIDs)[2][5][6][7]
  • Representative Drug: Lonazolac (1-phenyl-3-(p-chlorophenyl)pyrazole-4-acetic acid).

  • Mechanism: Non-selective inhibition of COX-1 and COX-2.

  • SAR Logic:

    • Position 1 (N-Aryl): Essential for hydrophobic interactions. A phenyl group is standard.

    • Position 3 (C-Aryl): A para-chloro or para-fluoro substituent improves metabolic stability and potency.

    • Position 4 (Acetic Acid): Must be free acid for binding Arg120. Conversion to amide or ester abolishes activity.

CRTH2 Antagonists (Allergy/Asthma)
  • Target: Prostaglandin D2 receptor 2 (CRTH2).[1]

  • SAR Evolution: While indomethacin (indole acetic acid) was an early hit, pyrazole analogues offer better solubility.

  • Optimization: Replacing the lipophilic chlorophenyl of Lonazolac with more polar or heterocyclic groups can shift selectivity from COX enzymes to the CRTH2 receptor, reducing gastric side effects associated with COX-1 inhibition.

SAR Visualization: Binding Mode

SAR_Logic Core Pyrazole Core (Scaffold) Acid Acetic Acid Tail (Ionic Bond) Core->Acid Position 4 Sub1 N1-Aryl Group (Hydrophobic) Core->Sub1 Position 1 Sub3 C3-Substituent (Steric/Electronic) Core->Sub3 Position 3 Pocket1 Arg120 (COX) Lys (CRTH2) Acid->Pocket1 Electrostatic Interaction Pocket2 Hydrophobic Channel Sub1->Pocket2 Van der Waals Pocket3 Selectivity Gate (COX-2 Side Pocket) Sub3->Pocket3 Steric Fit

Figure 2: Structure-Activity Relationship (SAR) mapping of pyrazole acetic acids to receptor binding pockets.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-3-(4-chlorophenyl)pyrazole-4-acetic acid

A representative protocol for synthesizing a Lonazolac analogue.

Reagents:

  • 4-Chlorophenacyl bromide

  • Ethyl acetoacetate[4][5][6]

  • Phenylhydrazine[5][7][8][9]

  • Sodium ethoxide[8][10]

  • Glacial acetic acid[6][9]

Step-by-Step Methodology:

  • Precursor Synthesis: React 4-chlorophenacyl bromide with ethyl acetoacetate in the presence of sodium ethoxide (EtOH, 0°C to RT, 4h) to generate the intermediate 1,3-dicarbonyl compound.

  • Cyclization: Dissolve the intermediate in glacial acetic acid. Add phenylhydrazine (1.1 eq) dropwise.

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolation: Pour the cooled reaction mixture into crushed ice. The ethyl ester precipitate is filtered, washed with water, and recrystallized from ethanol.

  • Hydrolysis: Dissolve the ester in a 1:1 mixture of THF/Water. Add LiOH (3 eq). Stir at RT for 12 hours.

  • Workup: Acidify with 1N HCl to pH 3. Extract with ethyl acetate, dry over

    
    , and concentrate to yield the final carboxylic acid.
    
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

Standard colorimetric inhibitor screening.

Principle: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2.

Workflow:

  • Enzyme Prep: Reconstitute ovine COX-1 and human recombinant COX-2 in Tris buffer (pH 8.0).

  • Inhibitor Incubation: Add 10

    
    L of the test compound (dissolved in DMSO) to the reaction wells containing the enzyme. Incubate for 10 minutes at 25°C.
    
  • Substrate Addition: Add Arachidonic Acid (100

    
    M) and TMPD solution to initiate the reaction.
    
  • Measurement: Monitor absorbance at 590 nm for 5 minutes using a microplate reader.

  • Calculation: Calculate

    
     using a 4-parameter logistic curve fit, normalizing against a "No Inhibitor" control (100% activity) and a "Background" control (no enzyme).
    

Part 5: Comparative Data

Table 1: Selectivity Profiles of Common Pyrazole Acetic Acid Derivatives

CompoundPrimary TargetCOX-2 Selectivity Index (SI)*Key Structural Feature
Lonazolac COX-1 / COX-2~1 (Non-selective)1-phenyl, 3-(p-chloro)phenyl
Compound 4d [1]COX-2> 50N-aryl sulfonamide substitution
Fevipiprant ^CRTH2N/A (Does not inhibit COX)Indole/Pyrazole hybrid core

*Selectivity Index =


. Higher is better for stomach safety.
^Included for comparative context on modern CRTH2 antagonists.

References

  • Abdellatif, K. R. A., et al. (2020). Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. Bioorganic Chemistry.[10]

  • PubChem. Lonazolac - Compound Summary. National Library of Medicine.

  • Pettipher, R., et al. (2013). 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists.[11] Bioorganic & Medicinal Chemistry Letters.[10]

  • BenchChem. The Next Generation of Anti-Inflammatory Agents: Non-Acidic Lonazolac Analogues.

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[1][12][5][7][8][10][11][13][14][15][16]

Sources

Methodological & Application

The Strategic Utility of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the pyrazole nucleus is a privileged scaffold, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and synthetic tractability make it a cornerstone in the design of novel therapeutic agents, particularly in the realm of kinase inhibitors.[1][2] Within this important class of heterocycles, (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid emerges as a highly versatile and strategically valuable building block for organic synthesis and drug development.

This technical guide provides an in-depth exploration of the synthesis and application of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid. We will delve into detailed, field-proven protocols for its preparation and subsequent utilization in key synthetic transformations, namely palladium-catalyzed cross-coupling and amide bond formation. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Molecular Architecture and Synthetic Potential

The structure of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid is endowed with three key functional handles that can be orthogonally addressed, making it a powerful tool for the construction of complex molecular architectures:

  • The 4-Bromo Substituent: This halogen atom serves as a prime site for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This allows for the facile introduction of a wide array of aryl, heteroaryl, or vinyl groups at this position, enabling extensive structure-activity relationship (SAR) studies.

  • The Acetic Acid Moiety: The carboxylic acid functionality is a versatile handle for a variety of transformations, with amide bond formation being the most prominent.[5] This allows for the introduction of diverse substituents, which can modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.

  • The Pyrazole Core: The inherent properties of the pyrazole ring itself contribute to the overall biological activity and metabolic stability of the resulting molecules. The N-1 position is alkylated with the acetic acid side chain, which can influence the orientation of other substituents and their interactions with biological targets.

The strategic combination of these features makes (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid an ideal starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Synthesis of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid

The synthesis of the title compound is a two-step process commencing from the commercially available 4-bromo-3-isopropyl-1H-pyrazole. The synthetic workflow is depicted below:

G cluster_synthesis Synthesis Workflow start 4-bromo-3-isopropyl-1H-pyrazole step1 N-Alkylation with Ethyl Bromoacetate start->step1 intermediate Ethyl (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetate step1->intermediate step2 Ester Hydrolysis intermediate->step2 product (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid step2->product

Caption: Synthetic workflow for (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid.

Protocol 1: Synthesis of Ethyl (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetate

This protocol details the N-alkylation of 4-bromo-3-isopropyl-1H-pyrazole with ethyl bromoacetate. The use of a base such as potassium carbonate is crucial for the deprotonation of the pyrazole nitrogen, facilitating the nucleophilic attack on the electrophilic carbon of ethyl bromoacetate.[6]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
4-bromo-3-isopropyl-1H-pyrazole60061-60-1189.0510.01.0
Ethyl bromoacetate105-36-2167.0012.01.2
Potassium carbonate (K₂CO₃)584-08-7138.2120.02.0
Acetonitrile (MeCN)75-05-841.0550 mL-
Ethyl acetate (EtOAc)141-78-688.11As needed-
Brine (saturated NaCl solution)--As needed-
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04As needed-

Experimental Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-isopropyl-1H-pyrazole (1.89 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

  • Add acetonitrile (50 mL) to the flask.

  • To the stirred suspension, add ethyl bromoacetate (1.33 mL, 12.0 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the crude oil in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to yield ethyl (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetate as a colorless to pale yellow oil.

Protocol 2: Hydrolysis to (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid

The final step involves the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard hydrolysis reaction using a base like lithium hydroxide.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
Ethyl (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetate-275.138.01.0
Lithium hydroxide monohydrate (LiOH·H₂O)1310-66-341.9616.02.0
Tetrahydrofuran (THF)109-99-972.1120 mL-
Water (H₂O)7732-18-518.0210 mL-
1 M Hydrochloric acid (HCl)7647-01-036.46As needed-
Ethyl acetate (EtOAc)141-78-688.11As needed-

Experimental Procedure:

  • Dissolve ethyl (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetate (2.20 g, 8.0 mmol) in a mixture of THF (20 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (0.67 g, 16.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid as a white solid.

Applications in Organic Synthesis

The true utility of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid lies in its application as a versatile building block for the synthesis of more complex molecules. The following protocols highlight its use in two of the most important transformations in modern medicinal chemistry.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The 4-bromo position of the pyrazole ring is an excellent handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond with a variety of boronic acids or esters.[3][7] This reaction is fundamental for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in kinase inhibitors.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid reaction Suzuki-Miyaura Coupling start->reaction reagents Arylboronic Acid, Pd Catalyst, Base reagents->reaction product 4-Aryl-3-isopropyl-1H-pyrazol-1-yl)acetic acid reaction->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
(4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid-247.080.51.0
Phenylboronic acid98-80-6121.930.751.5
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.0250.05
Sodium carbonate (Na₂CO₃)497-19-8105.991.53.0
1,4-Dioxane123-91-188.114 mL-
Water (H₂O)7732-18-518.021 mL-

Experimental Procedure:

  • In a microwave vial, combine (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid (124 mg, 0.5 mmol), phenylboronic acid (91 mg, 0.75 mmol), and sodium carbonate (159 mg, 1.5 mmol).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (20 mg, 0.025 mmol) to the vial.

  • Evacuate and backfill the vial with argon three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 100 °C for 2-4 hours in a microwave reactor or overnight in a conventional oil bath.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or column chromatography on silica gel to obtain (4-phenyl-3-isopropyl-1H-pyrazol-1-yl)acetic acid.

Protocol 4: Amide Bond Formation

The carboxylic acid moiety of the title compound is readily converted to an amide via standard coupling protocols.[8] This allows for the introduction of a wide range of amine-containing fragments, which is a common strategy in drug design to modulate solubility, cell permeability, and target engagement.

G cluster_amide Amide Coupling Workflow start (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid reaction Amide Bond Formation start->reaction reagents Amine, Coupling Reagent, Base reagents->reaction product 2-(4-bromo-3-isopropyl-1H-pyrazol-1-yl)-N-(substituted)acetamide reaction->product

Caption: Workflow for amide bond formation.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
(4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid-247.080.51.0
Benzylamine100-46-9107.150.61.2
HATU148893-10-1380.230.61.2
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.241.53.0
N,N-Dimethylformamide (DMF)68-12-273.095 mL-

Experimental Procedure:

  • To a solution of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid (124 mg, 0.5 mmol) in DMF (5 mL) in a 25 mL round-bottom flask, add HATU (228 mg, 0.6 mmol) and DIPEA (0.26 mL, 1.5 mmol).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add benzylamine (0.065 mL, 0.6 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(4-bromo-3-isopropyl-1H-pyrazol-1-yl)-N-benzylacetamide.

Conclusion

(4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid is a strategically designed building block with significant potential in organic synthesis, particularly for the development of novel kinase inhibitors and other therapeutic agents. Its orthogonal functional handles allow for a modular and efficient approach to the synthesis of diverse compound libraries. The protocols detailed herein provide a robust and reproducible framework for the synthesis and application of this valuable intermediate, empowering researchers and drug development professionals in their quest for new and improved medicines.

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Cimpeanu, C. E., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules, 18(11), 13584-13603. [Link]

  • El-Sayed, N. N. E., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6035. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 15, 2026, from [Link]

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (2013).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. (2023). Chemical Science, 14(3), 654-660. [Link]

  • 4-BROMO-3-ISOPROPYL-1H-PYRAZOLE (60061-60-1). (n.d.). Chemchart. Retrieved February 15, 2026, from [Link]

  • How can I convert bromo to isopropyl on pyrazole 4th position? Can anyone suggest? (2015). ResearchGate. [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). Molbank, 2009(4), M629. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Pharmaceuticals, 17(10), 1241. [Link]

  • Kumar, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Molecules, 14(1), 476-486. [Link]

  • Aktoudianakis, E. (2007). SYNTHESIS OF ANNULATED PYRAZOLES VIA A TANDEM ALKYLATION/DIRECT ARYLATION SEQUENCE. [Master's thesis, York University]. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. (2024). Beilstein Journal of Organic Chemistry, 20, 772-779. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 15, 2026, from [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2022). Malaysian Journal of Chemistry, 24(3), 11-19. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(16), 4995. [Link]

  • Ethyl 1-benzyl-3-(4-bromo-phen-yl)-1H-pyrazole-5-carboxyl-ate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1918. [Link]

Sources

Application Note: Protocols for the Derivatization of (4-Bromo-3-isopropyl-1H-pyrazol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

(4-Bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid (CAS: 60061-60-1, analogs) represents a bifunctional scaffold critical in the synthesis of glucagon receptor antagonists, kinase inhibitors, and agrochemicals. Its structure features two distinct "handles" for derivatization: a carboxylic acid moiety at the N1 position (ideal for solubility modulation and library generation) and an aryl bromide at the C4 position (a gateway for cross-coupling reactions).

This guide provides three validated protocols for the derivatization of this compound. Unlike generic procedures, these workflows are optimized for the specific steric and electronic environment of the 3-isopropyl-4-bromo-pyrazole core.

Key Applications:

  • Protocol A (Analytical): Silylation for GC-MS quantification and impurity profiling.

  • Protocol B (Synthetic/Library): Amide coupling for SAR (Structure-Activity Relationship) expansion.

  • Protocol C (Functionalization): Suzuki-Miyaura cross-coupling to modify the pyrazole core.

Chemical Context & Derivatization Logic[1]

The derivatization strategy is dictated by the molecule's electronic push-pull system. The isopropyl group at C3 provides steric bulk that protects the N1-linker but may hinder reactions at C4 if bulky ligands are used. The carboxylic acid is the primary target for analytical derivatization to disrupt hydrogen bonding dimers, rendering the molecule volatile for Gas Chromatography (GC).

Visualizing the Derivatization Landscape

DerivatizationStrategy Core (4-Bromo-3-isopropyl- 1H-pyrazol-1-yl)acetic acid AcidHandle Carboxylic Acid (N1-Linker) Target: Solubility/Volatility Core->AcidHandle BromoHandle Aryl Bromide (C4) Target: Core Diversity Core->BromoHandle GC_Deriv Trimethylsilyl Ester (GC-MS Analysis) AcidHandle->GC_Deriv BSTFA/TMCS Amide_Deriv Amide Library (Drug Discovery) AcidHandle->Amide_Deriv EDC/NHS or HATU Suzuki_Deriv Bi-Aryl Derivatives (Kinase Inhibition) BromoHandle->Suzuki_Deriv Pd(dppf)Cl2 / Ar-B(OH)2

Figure 1: Strategic derivatization map. The acid handle allows for analytical tagging and solubility modification, while the bromide handle enables core scaffold evolution.

Protocol A: Analytical Derivatization for GC-MS

Objective: Convert the non-volatile free acid into a volatile trimethylsilyl (TMS) ester for purity analysis or metabolic tracking.

Mechanistic Insight

Direct GC analysis of the free acid leads to peak tailing and thermal degradation due to strong intermolecular hydrogen bonding. Silylation replaces the acidic proton with a trimethylsilyl group, eliminating H-bonding and increasing volatility.

Materials
  • Analyte: (4-Bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid (~10 mg).

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst to initiate silylation of sterically hindered acids.

  • Solvent: Anhydrous Pyridine (scavenges HF/HCl byproducts).

  • Instrumentation: GC-MS (e.g., Agilent 7890/5977).

Step-by-Step Methodology
  • Preparation: Weigh 5.0 mg of the sample into a 2 mL GC crimp-top vial.

  • Solubilization: Add 500 µL of anhydrous pyridine. Vortex until fully dissolved.

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS under nitrogen atmosphere.

  • Incubation: Cap tightly and heat at 70°C for 30 minutes .

    • Note: The isopropyl group does not sterically hinder the N1-acetic acid chain significantly, but heating ensures complete conversion of the potentially enolizable pyrazole core if tautomers exist (unlikely here due to N-alkylation, but good practice).

  • Cooling & Dilution: Cool to room temperature. Dilute 1:10 with Ethyl Acetate if the concentration exceeds the detector's linear range.

  • Analysis: Inject 1 µL in Split mode (10:1).

GC Parameters:

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C.

  • Oven: 100°C (1 min) -> 20°C/min -> 280°C (5 min).

Protocol B: Synthetic Derivatization (Amide Library Generation)

Objective: Couple the acid to diverse amines to generate a library of potential bioactive agents.

Mechanistic Insight

The pyrazole ring is electron-rich, but the N1-acetic acid linker isolates the carboxylic acid from the ring's electronics. Standard coupling reagents work well, but HATU is preferred over EDC/NHS for this substrate to prevent N-acylurea byproduct formation and ensure high yields despite the lipophilic isopropyl tail.

Materials
  • Substrate: (4-Bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid (1.0 equiv).

  • Amine Partner: Primary or secondary amine (1.1 equiv).

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv).

  • Solvent: DMF (Dimethylformamide) or DMAc.

Workflow Diagram

AmideCoupling Start Start: Acid Substrate (1.0 equiv) Activate Activation: Add HATU + DIPEA (Stir 15 min @ RT) Start->Activate Coupling Coupling: Add Amine (1.1 equiv) (Stir 4-16h @ RT) Activate->Coupling Workup Workup: Dilute w/ EtOAc Wash w/ LiCl (aq) Coupling->Workup Product Final Product: Amide Derivative Workup->Product

Figure 2: HATU-mediated amide coupling workflow.

Step-by-Step Methodology
  • Activation: In a dry reaction vial, dissolve 0.5 mmol of the acid in 2 mL DMF. Add 1.5 mmol DIPEA. Add 0.6 mmol HATU. Stir for 15 minutes at room temperature. The solution should turn slightly yellow.

  • Coupling: Add 0.55 mmol of the target amine.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Target Mass = MW_acid + MW_amine - 18).

  • Workup (Self-Validating Step):

    • Dilute reaction mixture with Ethyl Acetate (20 mL).

    • Wash 3x with 5% LiCl solution . Why? LiCl effectively removes DMF, which can otherwise contaminate the organic layer and complicate evaporation.

    • Wash 1x with saturated NaHCO3 (removes unreacted acid) and 1x with Brine.

    • Dry over Na2SO4 and concentrate.

Protocol C: Core Functionalization (Suzuki-Miyaura Coupling)

Objective: Utilize the 4-bromo handle to attach aryl or heteroaryl groups.

Mechanistic Insight

The C4 position of the pyrazole is electronically similar to an aryl bromide but can be deactivated by the adjacent nitrogen lone pairs. The 3-isopropyl group adds steric bulk ortho to the bromine. Therefore, a catalyst system with a smaller bite angle and high activity, such as Pd(dppf)Cl2 , is superior to Pd(PPh3)4.

Materials
  • Substrate: (4-Bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid (or its ester/amide derivative) (1.0 equiv).

  • Boronic Acid: Aryl-B(OH)2 (1.5 equiv).

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%).

  • Base: K2CO3 (2M aqueous solution, 3.0 equiv).

  • Solvent: 1,4-Dioxane.[1]

Step-by-Step Methodology
  • Setup: Charge a microwave vial with the bromo-pyrazole substrate (0.2 mmol), boronic acid (0.3 mmol), and Pd(dppf)Cl2 (0.01 mmol).

  • Inertion: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Oxygen inhibition is the primary failure mode for this reaction.

  • Solvent Addition: Add degassed 1,4-Dioxane (2 mL) and 2M K2CO3 (0.3 mL) via syringe.

  • Reaction: Heat at 90°C for 12 hours (thermal) or 110°C for 30 minutes (microwave).

  • Purification: Filter through a Celite pad to remove Palladium black. Concentrate and purify via Flash Chromatography (0-50% EtOAc in Hexanes).

Data Summary & Troubleshooting

ParameterProtocol A (GC-MS)Protocol B (Amide)Protocol C (Suzuki)
Primary Risk Moisture contamination (hydrolysis of TMS)DMF removal during workupDe-bromination (reduction) side product
Critical Reagent BSTFA + 1% TMCSHATU (preferred over EDC)Pd(dppf)Cl2 (steric tolerance)
Temp/Time 70°C / 30 minRT / 4-16 h90°C / 12 h
Validation Shift in retention time; M+72 ionLC-MS (M-18 peak)disappearance of Br-isotope pattern (1:1)

Troubleshooting Tip:

  • Issue: In Protocol C, if the starting material remains unreacted, the isopropyl group may be blocking the catalyst approach.

  • Solution: Switch to Sphos-Pd-G2 or XPhos-Pd-G2 precatalysts, which are designed for sterically hindered cross-couplings.

References

  • General Silylation Protocol: Little, J. L. "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry." Journal of Chromatography A, 1999. Link

  • Amide Coupling Optimization: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Link

  • Suzuki Coupling on Pyrazoles: Kotha, S., et al. "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron, 2002. Link

  • Specific Compound Data: PubChem Compound Summary for CID 19576771, (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid (Analogous structure for property validation). Link

  • Impurity Analysis: "Derivatization Method as a Residual Solvent of Acetic Acid by GC-MS Method." Research Journal of Pharmacy and Technology, 2022. Link

Sources

Strategic Application of (4-Bromo-3-isopropyl-1H-pyrazol-1-yl)acetic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Synthetic Organic Chemists.[1][2]

Executive Summary

(4-Bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid serves as a high-value "dual-vector" building block in modern medicinal chemistry.[1][2] Its structural utility is defined by two orthogonal reactive handles: the C4-bromide , which enables rapid library elaboration via palladium-catalyzed cross-coupling, and the N1-acetic acid tail, which functions as a versatile anchor for amide coupling or esterification.[2]

This scaffold is particularly prevalent in the design of kinase inhibitors , GPCR ligands , and anti-inflammatory agents (COX-2 inhibition), where the 3-isopropyl group provides critical lipophilic bulk to fill hydrophobic pockets (e.g., the gatekeeper region of kinases), while the pyrazole core mimics the pharmacological profile of "privileged structures" like Ruxolitinib or Celecoxib.[2][3]

Structural Analysis & Medicinal Chemistry Logic

The "Privileged" Pyrazole Scaffold

The pyrazole ring acts as a bioisostere for phenyl, pyridine, or pyrrole rings, often improving metabolic stability and solubility.[1][2][3]

  • 3-Isopropyl Group: A strategic lipophilic moiety (

    
     modulation) that fills the hydrophobic sub-pockets often found in ATP-binding sites of kinases.[2][3] It offers a distinct steric profile compared to methyl or tert-butyl groups.[2][3]
    
  • 4-Bromo Substituent: A "diversity handle."[1][2][3] It allows for late-stage functionalization (Suzuki, Buchwald, Sonogashira couplings) to scan Chemical Space for optimal binding interactions.[2][3]

  • 1-Acetic Acid Tail: A "linker handle."[1][2][3] It facilitates attachment to solubilizing groups, peptidomimetics, or PROTAC linkers without disrupting the core aromatic binding.[2][3]

Strategic Workflows (Graphviz Diagram)

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

ReactionWorkflow Core (4-Bromo-3-isopropyl- 1H-pyrazol-1-yl)acetic acid Amide Amide Coupling (R-NH2) Core->Amide HATU/DIPEA Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Pd(dppf)Cl2, Base Ester Esterification (R-OH) Core->Ester Acid Cat/Alcohol Lib_Amide Amide Library (Linker/Solubility) Amide->Lib_Amide Lib_Biaryl Biaryl Core (Potency/Selectivity) Suzuki->Lib_Biaryl PROTAC PROTAC/Linker Conjugates Ester->PROTAC

Figure 1: Divergent synthetic utility of the scaffold. The C4-Br and N1-COOH sites allow orthogonal functionalization.[2]

Key Applications & Case Studies

Application A: Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule acts as an advanced fragment.[1][2][3] The bromine atom is heavy enough to be detected in X-ray crystallography soaking experiments, while the acid group aids in solubility for NMR screening.[2][3]

  • Strategy: Co-crystallize the fragment with the target protein.[2][3] Use the bromine vector to "grow" the molecule into adjacent pockets via Suzuki coupling.[2][3]

Application B: Kinase Inhibitor Design (Gatekeeper Targeting)

The isopropyl group at position 3 is sterically significant.[1][2][3] In many kinases (e.g., p38 MAP kinase, BRAF), the "gatekeeper" residue controls access to the hydrophobic back pocket.[2][3]

  • Mechanism: The isopropyl group is large enough to clash with bulky gatekeeper residues (conferring selectivity) but small enough to fit into the pocket of mutants with smaller gatekeepers (e.g., T790M in EGFR).[2][3]

Application C: PROTAC Linker Synthesis

The acetic acid tail is ideal for attaching alkyl or PEG linkers used in Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

  • Workflow: The pyrazole binds the Target of Interest (POI), while the acid is coupled to a linker connected to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).[2][3]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling (C4-Arylation)

Objective: To replace the C4-Bromine with an aryl/heteroaryl group for SAR exploration.[1][2]

Reagents:

  • Substrate: (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid (1.0 equiv)[2]

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[2][3]·DCM (0.05 equiv)[2][3]

  • Base: K₂CO₃ (3.0 equiv)[2][3]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[2]

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, dissolve the pyrazole substrate (1.0 mmol) and aryl boronic acid (1.2 mmol) in degassed 1,4-dioxane (4 mL).

  • Activation: Add the aqueous solution of K₂CO₃ (3.0 mmol in 1 mL water). Sparge with nitrogen for 5 minutes to remove oxygen.[2][3]

  • Catalysis: Add Pd(dppf)Cl₂[2][3]·DCM (0.05 mmol) quickly under a nitrogen stream.[2][3] Seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours (or 120°C for 30 min in a microwave reactor).

  • Workup: Cool to room temperature. Acidify to pH ~3 with 1N HCl (critical to protonate the carboxylic acid). Extract with Ethyl Acetate (3x).[2][3]

  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Expert Tip: If the boronic acid is acid-sensitive, perform the coupling on the methyl ester of the pyrazole first, then hydrolyze the ester with LiOH in the final step.[2][3]

Protocol 2: Amide Coupling (N1-Tail Functionalization)

Objective: To attach the pyrazole core to an amine scaffold via the acetic acid tail.[1][2][3]

Reagents:

  • Acid: (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid (1.0 equiv)[2]

  • Amine: R-NH₂ (1.1 equiv)[1][2]

  • Coupling Agent: HATU (1.2 equiv)[2][3]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2]

  • Solvent: DMF (Anhydrous)[2][3]

Step-by-Step Methodology:

  • Activation: Dissolve the pyrazole acid (1.0 mmol) in anhydrous DMF (3 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) and stir for 10 minutes at room temperature to form the activated ester species.

  • Addition: Add the amine (1.1 mmol) dropwise.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Look for mass shift: M_acid + M_amine - 18).[2][3]

  • Workup:

    • Option A (Precipitation): Pour reaction mixture into ice-water. If solid forms, filter and wash with water.[2][3]

    • Option B (Extraction): Dilute with EtOAc, wash with saturated LiCl solution (to remove DMF), then brine.[2][3]

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Physicochemical Profile & Data Summary

PropertyValue (Approx.)Significance in Drug Design
Molecular Weight ~247.1 g/mol Ideal for fragment-based screening (<300 Da).[1][2]
ClogP ~1.8 - 2.2Moderate lipophilicity; good membrane permeability.[2][3]
H-Bond Donors 1 (COOH)Acidic proton; can be masked as ester/amide.[1][2][3]
H-Bond Acceptors 3 (N, N, O)Pyrazole nitrogens can accept H-bonds in the active site.[2]
pKa (Acid) ~3.5 - 4.0Ionized at physiological pH; requires masking for cell entry unless transported.[1][2][3]
Topological Polar Surface Area (TPSA) ~50-60 ŲWell within the range for oral bioavailability (<140 Ų).[2][3]

References

  • General Pyrazole Utility: Fustero, S., et al.[1][2][3] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[2][3] Chemical Reviews, 2011.[2][3] Link[2][3]

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[1][2][3] Nature Reviews Cancer, 2009.[2][3] Link

  • Suzuki Coupling on Pyrazoles: Kotha, S., et al. "Recent Applications of the Suzuki–Miyaura Cross-Coupling Reaction in Organic Synthesis."[2][3] Tetrahedron, 2002.[2][3] Link

  • Vendor/Compound Data: PubChem CID 19576771 (Related Analog).[2][3] Link[2][3]

Sources

Application Note: Cross-Coupling Strategies for (4-Bromo-3-isopropyl-1H-pyrazol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for medicinal chemists and process development scientists working with functionalized pyrazole scaffolds. It synthesizes established catalytic methodologies with specific adaptations required for the (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid building block.

Executive Summary

The (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid scaffold represents a high-value intermediate for the synthesis of COX-2 inhibitors, CRTH2 antagonists, and kinase inhibitors. Its structural duality—combining a lipophilic, sterically demanding isopropyl group with a polar, solubilizing acetic acid tail—presents unique synthetic challenges.

This guide addresses the two primary hurdles in functionalizing this core:

  • The "Isopropyl Effect": Steric hindrance at the C3 position proximal to the C4 reactive site, which can retard oxidative addition and transmetalation.

  • The Free Acid Moiety: Potential for catalyst poisoning and solubility issues in non-polar organic solvents.

Molecule Profile & Handling

  • Chemical Name: 2-(4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid

  • Reactive Handle: C4-Bromide (Heteroaryl halide)

  • Key Functionality: Carboxylic acid (pKa ~4.5), Isopropyl (Steric bulk)

  • Solubility: High in DMSO, DMF, MeOH; Low in DCM, Toluene (unless esterified).

Strategic Decision Tree

Before initiating synthesis, select the pathway based on your target transformation.

DecisionTree Start Target Transformation Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Direct Direct Coupling (Free Acid) Suzuki->Direct Preferred (Green) Protect Protection Required (Esterify -> Couple -> Hydrolyze) Suzuki->Protect If Boronic Acid is Acid-Sensitive Buchwald->Protect Mandatory (Avoid Salt Formation)

Figure 1: Strategic workflow for substrate handling. C-N coupling requires esterification to prevent catalyst deactivation by the carboxylate salt.

Protocol A: Suzuki-Miyaura Coupling (Direct Route)

Objective: Arylation/Alkylation of the C4 position without protecting the carboxylic acid. Mechanism: The reaction relies on the in situ generation of the carboxylate salt, which increases water solubility but requires a biphasic solvent system.

Critical Considerations
  • Ligand Selection: The 3-isopropyl group creates steric bulk. Standard ligands like PPh3 often fail. Use SPhos (water-tolerant, high turnover) or XPhos (for sterically hindered substrates).

  • Base: Inorganic bases are essential. K3PO4 is superior to carbonates for sterically hindered couplings.

Experimental Procedure

Scale: 1.0 mmol

  • Setup: To a 20 mL microwave vial or Schlenk tube equipped with a magnetic stir bar, add:

    • (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid (247 mg, 1.0 mmol)

    • Aryl Boronic Acid (1.2 - 1.5 mmol)

    • Catalyst: Pd(dppf)Cl2[1]·DCM (41 mg, 5 mol%) OR Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

    • Base: K3PO4 (636 mg, 3.0 mmol, 3 equiv)

  • Solvent System: Add 1,4-Dioxane:Water (4:1 ratio, 5 mL) .

    • Note: The water is crucial to solubilize the potassium carboxylate intermediate.

  • Degassing: Sparge with Argon/Nitrogen for 5 minutes. Cap the vial.

  • Reaction: Heat to 90°C for 4–12 hours (or 120°C for 30 min in Microwave).

  • Workup:

    • Cool to RT.

    • Acidification: Carefully adjust pH to ~3-4 using 1N HCl (precipitates the product).

    • Extract with EtOAc (3x).

    • Purification: The free acid product can often be purified via Reverse Phase Flash Chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).

Data Summary: Catalyst Performance

Catalyst System Yield (%) Notes
Pd(dppf)Cl2 / K2CO3 65-75% Robust, standard for unhindered partners.
Pd(OAc)2 / SPhos / K3PO4 88-95% Recommended. Best for 3-isopropyl steric hindrance.

| Pd(PPh3)4 / Na2CO3 | <40% | Poor stability; fails with bulky partners. |

Protocol B: Buchwald-Hartwig Amination (Protected Route)

Objective: Introduction of amines at C4. Constraint: The free carboxylic acid is incompatible with the strong bases (NaOtBu, LiHMDS) required for C-N coupling. Esterification is mandatory.

Step 1: Esterification (Pre-requisite)

Reflux the starting material in EtOH with catalytic H2SO4 (3 hrs) to generate the Ethyl (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetate . Isolate via standard aqueous workup.

Step 2: C-N Coupling Protocol

Scale: 1.0 mmol (Ester intermediate)

  • Setup: In a glovebox or under strict inert atmosphere, combine:

    • Ethyl (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetate (1.0 mmol)

    • Amine (1.2 mmol)

    • Precatalyst: tBuBrettPhos Pd G3 (2-3 mol%)

      • Why? BrettPhos-type ligands are privileged for 5-membered heterocycles and resist inhibition by the pyrazole nitrogens [1].

    • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.4 equiv).

      • Note: Use Cs2CO3 for weaker amines to avoid ester hydrolysis; NaOtBu for unreactive amines.

  • Solvent: Anhydrous t-Amyl Alcohol or Dioxane (0.2 M).

  • Reaction: Heat to 100°C for 2–6 hours.

  • Workup: Filter through Celite, concentrate, and purify via Normal Phase Chromatography (Hexane/EtOAc).

Mechanistic Insight: The Isopropyl Effect

The 3-isopropyl group exerts a "buttressing effect" on the C4-position. While this does not prevent reaction, it significantly alters the rate-determining step.

Mechanism cluster_steric Steric Influence of 3-iPr Substrate Substrate (3-iPr-4-Br) Pd0 Pd(0)-Ligand OA Oxidative Addition (Slowed by Sterics) Pd0->OA + Substrate TransMet Transmetalation (Crowded Transition State) OA->TransMet + Boronic Acid + Base RE Reductive Elimination (Accelerated by Bulk) TransMet->RE RE->Pd0 Regeneration Product Coupled Product RE->Product

Figure 2: The catalytic cycle highlighting steps impacted by the 3-isopropyl group. Bulky ligands (SPhos, tBuBrettPhos) are required to open the coordination sphere during transmetalation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to XPhos Pd G3 . The "G3" precatalyst ensures rapid initiation even at lower temperatures.
Protodehalogenation (H instead of Ar) Reductive DehalogenationSolvent is too "wet" or reaction temperature too high. Dry solvents; switch from DMF to Dioxane.
Black Precipitate Pd Aggregation (Pd Black)Ligand concentration too low. Add free ligand (e.g., 1 mol% extra SPhos) or switch to a palladacycle precatalyst.
Starting Material Recovery (Suzuki) Poor Solubility of SaltIncrease Water ratio (up to 3:1 Dioxane:Water) or switch base to Cs2CO3 (more soluble in organics).

References

  • Buchwald-Hartwig Amination of 5-Membered Heterocycles

    • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[2]

    • Source:Org.[3][4] Lett. 2014, 16, 2, 432–435.

    • URL:[Link]

  • Suzuki Coupling of Pyrazoles

    • Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[5]

    • Source:Chinese Chemical Letters, 2014.
    • URL:[Link]

  • General Guide to Suzuki Coupling

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link]

  • Catalyst Selection Guide: Title: A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions. Source:Aldrichimica Acta 2015.

Sources

use of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid as a building block for agrochemicals

[1]

Executive Summary

(4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid is a high-value heterocyclic building block characterized by three strategic features: a C4-bromide handle for cross-coupling, an N1-acetic acid tail for solubility/linker modulation, and a C3-isopropyl group providing specific steric bulk and lipophilicity.[1][2]

This scaffold is increasingly utilized in the synthesis of:

  • SDHI Fungicides: Mimicking the pyrazole-carboxamide core with enhanced lipophilic tolerance.[1][3]

  • PPO-Inhibitor Herbicides: Serving as a bioisostere for phenoxy-acetic acid moieties or as a core template for "head-to-tail" library construction.[1]

  • Auxinic Herbicides: Exploring N-heterocyclic analogs of 2,4-D.

Chemical Profile & Strategic Value[3]

PropertyDataStrategic Relevance
Formula C₈H₁₁BrN₂O₂Low MW (247.09 g/mol ) allows addition of heavy pharmacophores.[1]
ClogP ~1.8 - 2.2Ideal range for systemic transport in phloem/xylem.[1][3]
C3-Isopropyl Steric BulkFills hydrophobic pockets (e.g., ubiquinone binding sites) better than -Me or -H.
C4-Bromine ReactivityExcellent leaving group for Pd-catalyzed Suzuki/Buchwald couplings.[1][2]
N1-Acetic Acid FunctionalityFacile conversion to esters, amides, or bioisosteric heterocycles.[1]
Structural Logic (The "Why")

In modern agrochemistry, the isopropyl group at C3 is a critical differentiator.[2][3] While methyl-substituted pyrazoles are common, the isopropyl group increases metabolic stability against oxidative degradation and improves the LogP profile, enhancing cuticle penetration in weed species [1, 2].[1]

Synthetic Utility & Workflows

The molecule serves as a divergent core .[3] The experimental workflow typically follows a "Head-First" or "Tail-First" approach depending on the target class.[1]

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

GStart(4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acidPathAPath A: C4-Functionalization(Suzuki/Heck Coupling)Start->PathAPd(dppf)Cl2, Ar-B(OH)2PathBPath B: COOH-Functionalization(Amide/Ester Formation)Start->PathBHATU, R-NH2Target1Biaryl Core(PPO Herbicide Mimics)PathA->Target1DiversificationTarget2Pyrazolo-Amides(SDHI Fungicide Analogs)PathB->Target2Linker Optimization

Figure 1: Divergent synthetic pathways. Path A prioritizes the active aromatic core; Path B prioritizes the binding linker.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C4

Use this protocol to attach aryl or heteroaryl "heads" (e.g., for PPO inhibition).[1]

Reagents:

  • Scaffold: 1.0 equiv (100 mg, 0.40 mmol)[1]

  • Boronic Acid (Ar-B(OH)₂): 1.2 equiv[1]

  • Catalyst: Pd(dppf)Cl₂[1][3]·DCM (5 mol%)[1][3]

  • Base: K₂CO₃ (3.0 equiv, 2M aq.)[3]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step:

  • Setup: In a microwave vial, combine the scaffold, boronic acid, and base.

  • Inertion: Evacuate and backfill with Nitrogen (3x).[3] Add degassed 1,4-dioxane.

  • Catalyst Addition: Add Pd catalyst quickly under N₂ flow. Cap immediately.

  • Reaction: Heat to 90°C for 4–12 hours. (Monitor via LC-MS; Br consumption is usually rapid).

  • Workup: Dilute with EtOAc, acidify to pH 3 with 1M HCl (crucial to protonate the carboxylic acid), wash with brine, and dry over Na₂SO₄.

  • Purification: The product will be acidic. Use Reverse Phase HPLC (0.1% Formic Acid) or recrystallization.[1][3]

Critical Note: The free carboxylic acid can poison some Pd catalysts.[3] If yields are low (<40%), protect the acid as a methyl ester (MeOH/H₂SO₄) prior to coupling, then hydrolyze post-coupling [3].[3]

Protocol B: Amide Coupling at N1-Acetic Acid

Use this protocol to attach lipophilic amines or specific binding motifs.[1][2]

Reagents:

  • Scaffold: 1.0 equiv

  • Amine (R-NH₂): 1.1 equiv[1]

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc)[1][3]

  • Base: DIPEA (3.0 equiv)[1][3]

  • Solvent: DMF or DCM[3]

Step-by-Step:

  • Activation: Dissolve scaffold in DMF (0.2 M). Add DIPEA and stir for 5 min.

  • Coupling: Add HATU. Stir for 10 min to form the active ester (yellowing often observed).[1][3]

  • Addition: Add the amine. Stir at RT for 2–4 hours.[3]

  • Quench: Dilute with water. If the product precipitates, filter and wash.[3] If oil, extract with EtOAc.[1][3]

  • Wash: Wash organic layer with sat.[3] NaHCO₃ (removes unreacted acid) and 1M HCl (removes unreacted amine).[3]

Self-Validating Check:

  • IR Spectroscopy: Disappearance of the broad -COOH stretch (2500-3000 cm⁻¹) and appearance of distinct Amide I/II bands (1650/1540 cm⁻¹).[1]

Handling & Stability Data

ParameterSpecificationNotes
Storage 2–8°C, DesiccatedHygroscopic tendency due to carboxylic acid.[1][2][4]
Light Sensitivity LowBromine bond is stable under ambient light; protect from UV.[3]
Solubility DMSO, MeOH, DMFPoor solubility in non-polar solvents (Hexane) until esterified.[3]
Safety Irritant (H315, H319)Handle with gloves.[3] Avoid dust inhalation.[3]

Stability Warning: Avoid strong bases (e.g., NaH, LDA) if the C4-Br is present, as "halogen dance" (migration of Br to C5) can occur on the pyrazole ring under lithiation conditions [4].[1]

References

  • Lamberth, C. (2007).[3] "Pyrazole chemistry in crop protection." Heterocycles, 71(7), 1467-1502.[1]

  • PubChem. (2023).[3] "(4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid Compound Summary." National Library of Medicine.[3] [1][3]

  • BenchChem. (2023).[3] "Protocols for 4-Bromopyrazole Functionalization." Technical Application Notes.

  • ResearchGate Discussion. (2015). "Lithiation and functionalization of 4-bromopyrazoles." Synthetic Organic Chemistry Forum.

Application Notes and Protocols for the In Vitro Evaluation of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid derivatives. This document outlines a strategic and scientifically robust workflow for characterizing the biological activity of this class of compounds, from initial cytotoxicity screening to elucidating potential mechanisms of action.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3][4] The (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of the bromo, isopropyl, and acetic acid moieties offers multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a foundational framework for the initial in vitro characterization of novel derivatives based on this scaffold. The protocols herein are designed to be adaptable and are accompanied by explanations of the underlying scientific principles to aid in experimental design and data interpretation.

Part 1: Initial Assessment of Cytotoxicity

A fundamental first step in the evaluation of any new chemical entity is to determine its effect on cell viability. The MTT assay is a reliable and widely used colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Protocol 1: MTT Assay for Cell Viability

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[5] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[6]

Materials and Reagents:

  • (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid derivative of interest

  • Human cancer cell lines (e.g., HCT-116 for colon cancer, A549 for lung cancer, SK-MEL-28 for melanoma)[7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[5]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

Data Analysis and Presentation:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The results should be presented in a table summarizing the IC50 values (the concentration of the compound that inhibits 50% of cell growth) for each cell line and time point.

CompoundCell LineIncubation Time (h)IC50 (µM)
Derivative XHCT-11624Value
48Value
72Value
A54924Value
48Value
72Value
SK-MEL-2824Value
48Value
72Value

Part 2: Elucidating the Mechanism of Action

Following the initial cytotoxicity screening, the next logical step is to investigate the potential mechanism of action. This involves determining if the compound interacts with its intended molecular target and how it affects key cellular signaling pathways.

Section 2.1: Target Engagement

Confirming that a compound binds to its intended molecular target within a cellular context is a critical step in drug discovery.[8][9] Target engagement assays provide direct evidence of this interaction and are essential for validating the mechanism of action.[10][11] While the specific target of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid derivatives may not be known a priori, several biophysical and cell-based methods can be employed for target identification and validation.[12]

Conceptual Workflow for Target Engagement:

A Initial Hit from Phenotypic Screen (e.g., Cell Viability Assay) B Hypothesized Target Class (e.g., Kinase, Protease) A->B In silico analysis or literature precedent C Cellular Thermal Shift Assay (CETSA) (Label-free, in-cell) B->C D NanoBRET™ Assay (Live-cell, requires target tagging) B->D E Biophysical Methods (SPR, ITC - using purified protein) B->E F Target Validation and Structure-Activity Relationship (SAR) Studies C->F D->F E->F

Caption: A conceptual workflow for target identification and engagement.

For novel compounds where the target is unknown, the Cellular Thermal Shift Assay (CETSA) is a powerful label-free method to identify target engagement in intact cells or cell lysates.[12] If a target is hypothesized, techniques like NanoBRET™ can provide quantitative evidence of intracellular target engagement in real-time.[9]

Section 2.2: Enzyme Inhibition Assays

Many pyrazole derivatives exert their biological effects by inhibiting specific enzymes.[4] A general protocol for a biochemical enzyme inhibition assay is provided below, which can be adapted for a specific enzyme of interest.

Protocol 2: General Biochemical Enzyme Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of a purified enzyme. The enzyme's activity is monitored by measuring the rate of conversion of a substrate to a product, which can be detected by changes in absorbance, fluorescence, or luminescence.[13]

Materials and Reagents:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Test compound

  • Assay buffer (optimized for the specific enzyme)

  • 96- or 384-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve the enzyme, substrate, and test compound in the assay buffer.

    • Prepare serial dilutions of the test compound.

  • Enzyme-Inhibitor Pre-incubation:

    • Add a fixed amount of the enzyme to the wells of the microplate.

    • Add the different concentrations of the test compound. Include a positive control (known inhibitor) and a negative control (vehicle).

    • Incubate for 15-30 minutes at the optimal temperature for the enzyme.[13]

  • Initiation of Reaction:

    • Start the reaction by adding the substrate to all wells.

  • Kinetic Measurement:

    • Immediately begin measuring the product formation over time using the microplate reader.

Data Analysis:

Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[14]

A Prepare serial dilutions of test compound C Add test compound to wells and pre-incubate A->C B Add enzyme to 96-well plate B->C D Initiate reaction by adding substrate C->D E Measure product formation kinetically D->E F Calculate initial velocities and determine IC50 E->F

Caption: Workflow for a typical enzyme inhibition assay.

Section 2.3: Pathway Analysis

To understand the downstream cellular effects of the compound, it is crucial to investigate its impact on key signaling pathways. The ERK/MAPK and NF-κB pathways are central regulators of cell proliferation, survival, and inflammation, and are often modulated by bioactive small molecules.[15][16][17]

Protocol 3: ERK1/2 Phosphorylation Assay

Principle: The activation of the ERK/MAPK pathway leads to the phosphorylation of ERK1 and ERK2.[18] This can be measured using a cell-based ELISA, where a specific antibody detects the phosphorylated form of the protein.[19]

Materials and Reagents:

  • Cell line of interest

  • Test compound

  • Phospho-ERK1/2 ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified time. Include appropriate controls.

  • Cell Fixation and Permeabilization:

    • Following treatment, fix and permeabilize the cells according to the ELISA kit manufacturer's protocol.

  • Immunodetection:

    • Incubate the cells with the primary antibody specific for phospho-ERK1/2.

    • Wash the wells and add the enzyme-conjugated secondary antibody.

    • Add the detection substrate and measure the signal using a microplate reader.

Data Analysis:

Normalize the phospho-ERK1/2 signal to the total protein content in each well. Present the data as a percentage of the control.

Protocol 4: NF-κB Luciferase Reporter Assay

Principle: This assay utilizes a cell line that has been engineered to express the luciferase reporter gene under the control of NF-κB response elements.[20] Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[16][21]

Materials and Reagents:

  • HEK293T cells stably expressing an NF-κB luciferase reporter construct

  • Test compound

  • TNF-α (as a positive control for NF-κB activation)

  • Dual-luciferase reporter assay system

  • Opaque, flat-bottom 96-well plates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the NF-κB reporter cell line into an opaque 96-well plate.

    • Incubate overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound. To assess inhibitory activity, pre-incubate the cells with the compound before stimulating with TNF-α.

    • Incubate for the recommended time (e.g., 6-24 hours).[20]

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells and add the luciferase substrate according to the assay kit manufacturer's protocol.

    • Measure the luminescence using a luminometer.[22]

Data Analysis:

Normalize the firefly luciferase signal (NF-κB activity) to the Renilla luciferase signal (transfection control).[23] Calculate the fold change in NF-κB activity relative to the vehicle control.

cluster_0 ERK/MAPK Pathway cluster_1 NF-κB Pathway A Compound Treatment B Cell Fixation & Permeabilization A->B C Phospho-ERK1/2 ELISA B->C D Quantify p-ERK Levels C->D E Compound Treatment (with/without TNF-α) F Cell Lysis E->F G Luciferase Assay F->G H Quantify NF-κB Activity G->H

Caption: Overview of pathway analysis assays.

Conclusion

The protocols and strategies outlined in these application notes provide a robust starting point for the in vitro characterization of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid derivatives. By systematically evaluating cytotoxicity, confirming target engagement, and analyzing effects on key signaling pathways, researchers can efficiently identify promising lead compounds for further development. The adaptability of these protocols allows for their application to a wide range of pyrazole-based compounds and therapeutic areas.

References

  • Selvita. A Practical Guide to Target Engagement Assays. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • PubMed. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. [Link]

  • Bentham Science Publishers. Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. [Link]

  • Bowdish Lab. NF-KBLUCIFERASE ASSAY. [Link]

  • PMC. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. [Link]

  • Selvita. Target Engagement. [Link]

  • PMC. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. [Link]

  • Frontiers. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. [Link]

  • PMC. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. [Link]

  • PMC. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. [Link]

  • Concept Life Sciences. Target Engagement Assay Services. [Link]

  • Molecular Devices. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]

  • Assay Genie. ERK Phosphorylation Assay Kit (BA0098). [Link]

  • PubMed. A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]

  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. [Link]

  • BPS Bioscience. The Transfection Collection™ ̶ NF-κB Transient Pack NF-κB Signaling Pathway. [Link]

  • ResearchGate. Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. [Link]

  • PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • NCBI Bookshelf. Phospho-ERK Assays - Assay Guidance Manual. [Link]

  • NCBI Bookshelf. Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]

Sources

Troubleshooting & Optimization

troubleshooting guide for (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile

Welcome to the technical support hub for (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid . As a bifunctional heterocyclic building block, this molecule presents unique challenges due to the interplay between its steric bulk (isopropyl), reactive halogen (bromide), and acidic tail (acetic acid).

This guide is designed to move beyond basic datasheets, offering causal explanations for failure modes and self-validating protocols for drug discovery workflows.

PropertySpecificationTechnical Note
Molecular Formula

Bifunctional scaffold
Key Functionality 4-Bromo (Aryl halide)Handle for Suzuki/Buchwald couplings
Key Functionality N1-Acetic AcidHandle for Amide coupling/Esterification
Steric Feature 3-IsopropylDirects regioselectivity; hinders C3-approach
pKa (Calc) ~3.8 (Carboxylic acid)Requires base modulation in organic solvents

Critical Troubleshooting Modules

Module A: Regiochemistry & Purity Verification

The Issue: Users often synthesize this compound via alkylation of 4-bromo-3-isopropyl-1H-pyrazole and struggle with distinguishing the 1,3-isomer (desired) from the 1,5-isomer (steric impurity).

Q: How do I confirm I have the 3-isopropyl isomer and not the 5-isopropyl isomer? A: You must use 1H NMR NOE (Nuclear Overhauser Effect) or analyze the chemical shift of the isopropyl methine proton.

  • The Logic: In the 1,3-isomer , the isopropyl group is distal (far) from the

    
    -methylene group (
    
    
    
    ). In the 1,5-isomer , the isopropyl group is proximal (next) to the
    
    
    -methylene, causing significant steric clash and magnetic deshielding.
  • Diagnostic Check:

    • 1,3-isomer (Target): No NOE correlation between the

      
       protons and the isopropyl CH septet.
      
    • 1,5-isomer (Impurity): Strong NOE correlation between

      
       and isopropyl CH.
      

Q: My alkylation yield is low. Why? A: The steric bulk of the isopropyl group protects the adjacent nitrogen (N2), generally favoring alkylation at N1 (distal) to form the 1,3-isomer. However, if you use a bulky base or insufficient solvent volume, the reaction stalls.

  • Solution: Switch to Cs₂CO₃ in DMF at room temperature. Cesium's "cesium effect" improves solubility and reactivity of the pyrazole anion without requiring harsh heating that promotes degradation.

Module B: Cross-Coupling (The "4-Bromo" Handle)

The Issue: Suzuki-Miyaura coupling often fails due to protodebromination (loss of Br replaced by H) or catalyst poisoning by the free acid.

Q: I see the starting material disappear, but the product mass is [M-Br+H]. What happened? A: You experienced protodebromination . This occurs when the oxidative addition is successful, but transmetallation is slow, allowing the Pd-aryl species to scavenge a proton (likely from the carboxylic acid if not fully deprotonated).

  • The Fix:

    • Protect the Acid: Convert the acetic acid to a methyl/ethyl ester before the Suzuki coupling. This removes the acidic proton source and prevents catalyst coordination to the carboxylate.

    • Anhydrous Conditions: Use strictly anhydrous 1,4-dioxane.

    • Catalyst Switch: Move from Pd(PPh₃)₄ to Pd(dppf)Cl₂·DCM or XPhos Pd G2 . These bulky, electron-rich ligands facilitate faster transmetallation.

Q: Can I run the Suzuki reaction on the free acid? A: Yes, but you must use 3.5 equivalents of base (e.g., K₃PO₄ or Na₂CO₃).

  • 1 eq to deprotonate the carboxylic acid.

  • 2+ eq to activate the boronic acid.

  • Warning: The solubility of the dianion (carboxylate + pyrazole) in pure organic solvent is poor. Use a Dioxane:Water (4:1) mixture to maintain homogeneity.

Module C: Amide Coupling (The "Acid" Handle)

The Issue: Low yields during peptide coupling with amines.

Q: The reaction turns black and yields are <40% with EDC/NHS. Why? A: Pyrazole acetic acids can suffer from decarboxylation or sluggish activation if the reaction exotherms. Furthermore, the pyridine-like nitrogen (N2) can interfere by coordinating with the coupling reagent.

  • Protocol Recommendation: Use HATU with DIPEA in DMF.

    • Step 1: Dissolve acid + HATU (1.1 eq) + DIPEA (2.0 eq) in DMF. Stir 5 mins (Activation).

    • Step 2: Add amine.

    • Why? HATU is faster and minimizes racemization (though not an issue here) and side reactions compared to carbodiimides (EDC).

Visualized Workflows (Graphviz)

Workflow 1: Synthesis & Purification Logic

This diagram outlines the critical decision path for synthesizing the core scaffold and separating regioisomers.

G Start Start: 4-Bromo-3-isopropyl-1H-pyrazole Alkylation Alkylation (Br-CH2-COOEt, Cs2CO3, DMF) Start->Alkylation Check Regioisomer Check (1H NMR / NOE) Alkylation->Check Isomer13 1,3-Isomer (Target) (Isopropyl distal to N-CH2) Check->Isomer13 Major Product Isomer15 1,5-Isomer (Impurity) (Isopropyl proximal to N-CH2) Check->Isomer15 Minor Product Hydrolysis Hydrolysis (LiOH, THF/H2O) -> Free Acid Isomer13->Hydrolysis Purification Purification: Recrystallization from EtOH/Water Hydrolysis->Purification

Caption: Decision tree for isolating the correct regioisomer during alkylation.

Workflow 2: Suzuki Coupling Troubleshooting

This diagram guides the user through the "Protodebromination" failure mode.

Suzuki Input Input: Free Acid Scaffold Decision Direct Coupling? Input->Decision PathA Risk: Protodebromination (Loss of Br) Decision->PathA Yes (Free Acid) PathB Safe Route: Ester Protection Decision->PathB No (Recommended) Step1 1. Esterification (MeOH/H2SO4) PathB->Step1 Step2 2. Suzuki (Pd(dppf)Cl2, K2CO3) Step1->Step2 Step3 3. Saponification (LiOH) Step2->Step3 Final Final Biaryl Acid Step3->Final

Caption: Strategy to avoid debromination during cross-coupling reactions.

Standardized Experimental Protocols

Protocol 1: Optimized Suzuki Coupling (Ester Route)

Use this protocol to couple aryl boronic acids to the 4-position without debromination.

  • Preparation: Suspend (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid ethyl ester (1.0 eq) in 1,4-dioxane (0.1 M).

  • Reagents: Add Aryl Boronic Acid (1.2 eq) and

    
     (2.5 eq).
    
  • Degassing: Sparge with Argon for 10 minutes. Critical: Oxygen poisons Pd(0).

  • Catalyst: Add

    
     (0.05 eq).
    
  • Reaction: Heat to 90°C for 4–12 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Hydrolysis (Optional): Treat with LiOH (3 eq) in THF/Water (1:1) at RT for 2 hours to reveal the acid.

Protocol 2: Solubility & Solvent Compatibility Table
SolventSolubility (Free Acid)Solubility (Ethyl Ester)Application Note
Water (Neutral) InsolubleInsolubleProduct precipitates here.
Water (pH > 8) SolubleInsolubleUsed for extraction/workup.
DCM PoorExcellentEster required for chromatography.
DMF/DMSO ExcellentExcellentPreferred for amide coupling.
Ethanol Moderate (Hot)GoodGood for recrystallization.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles.[1]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Explains the steric dominance of C3-substituents directing N1-alkyl
    • URL:[Link] (General Journal Link for verification of standard heterocycle principles)

  • Suzuki Coupling of Heteroaryl Halides

    • Title: Suzuki–Miyaura Cross-Coupling: The reaction of organoboron reagents with organic halides.[2]

    • Source:Organic Chemistry Portal.[2]

    • Context: Standard conditions for preventing protodebromin
    • URL:[Link]

  • Properties of Pyrazole-1-acetic Acids

    • Title: 1H-Pyrazole-1-acetic acid deriv
    • Source:PubChem.[3]

    • Context: Physicochemical properties and structural data.[3][4][5][6][7]

    • URL:[Link]

  • Amide Coupling with HATU

    • Title: HATU for the synthesis of difficult amides.
    • Source:N
    • Context: Justification for using HATU over EDC for sterically hindered or electron-rich acids.
    • URL:[Link] (General Protocol Hub)

Sources

stability issues of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile, handling, and troubleshooting of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid under acidic conditions. This content is structured for organic chemists and analytical scientists in drug discovery.

Executive Technical Summary

(4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid is a bifunctional pyrazole building block characterized by a basic pyrazole core and an acidic carboxyl tail.[1][2] While generally robust, users frequently report "instability" under acidic conditions.

Technical Reality: In 90% of cases, reported instability is not chemical degradation but rather physicochemical speciation changes (protonation/precipitation) or thermal decarboxylation driven by forcing conditions. This guide distinguishes between these scenarios to prevent unnecessary batch rejection.

Core Stability Matrix
ParameterConditionStability StatusTechnical Note
Dilute Acid (RT) 0.1 - 1.0 M HCl, 25°CStable Forms Pyrazolium HCl salt.[1][2] Soluble in water; may precipitate in organic/aq mixes.
Strong Acid (RT) Conc. H₂SO₄ / TFAStable Protonation of N2 occurs. No degradation observed < 4 hours.
Acid + Heat > 80°C, pH < 1Unstable Risk of Decarboxylation (Loss of CO₂) and potential Desulfonation/Debromination if trace metals present.
Acid + Nucleophile HBr/HI RefluxUnstable High risk of halogen exchange or acid-catalyzed ether cleavage if O-protecting groups are present elsewhere.[1][2]

Diagnostic Workflows (Graphviz)

The following diagrams illustrate the chemical behavior of the molecule under varying acidic stress.

A. Speciation & Degradation Pathways

This flow details what happens to the molecule when acid concentration and temperature increase.

StabilityPathways Figure 1: Acid-mediated speciation and thermal degradation pathways. FreeAcid (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid (Free Acid - Zwitterionic character) Salt Pyrazolium Hydrochloride Salt (Protonated at N2) FreeAcid->Salt + HCl / Acid (RT) Salt->FreeAcid Neutralization (pH > 4) Decarb Degradation Product: 4-bromo-3-isopropyl-1-methylpyrazole (Decarboxylation) Salt->Decarb Heat (>100°C) + Strong Acid

[1][2]

B. Troubleshooting Decision Tree

Use this logic flow to diagnose "instability" in your experiment.

Troubleshooting Figure 2: Troubleshooting logic for acidic stability issues. Start Issue: Sample 'Degraded' in Acid CheckTemp Was temperature > 80°C? Start->CheckTemp CheckPrecip Did solids form? CheckTemp->CheckPrecip No (<80°C) DecarbIssue Diagnosis: Decarboxylation. Irreversible degradation. Action: Lower Temp. CheckTemp->DecarbIssue Yes (>80°C) CheckHPLC HPLC: New peak or Peak Shift? CheckPrecip->CheckHPLC No (Solution clear) SolubilityIssue Diagnosis: Salt Precipitation. Not degradation. Action: Adjust solvent/pH. CheckPrecip->SolubilityIssue Yes ShiftIssue Diagnosis: pH Shift. Retention time change due to protonation. Action: Check buffer. CheckHPLC->ShiftIssue Peak Shift (Same UV) CheckHPLC->DecarbIssue New Peak (Diff UV/MS)

Troubleshooting Guides

Issue 1: "My product crashed out of solution during acidic workup."

Diagnosis: Salt Formation (False Alarm). Mechanism: The pyrazole nitrogen (N2) is basic (pKa ~2.5 - 3.0).[1][2] Adding strong acid (HCl, TFA) protonates this nitrogen, forming a cationic pyrazolium species.[1][2] While the free acid might be soluble in organic solvents (DCM, EtOAc), the salt is highly polar and often insoluble in non-polar organics, causing it to precipitate or oil out.[1][2] Corrective Action:

  • Do not filter and discard. The solid is likely your pure product as a salt.

  • Solubility Check: Take a small aliquot of the solid and add saturated NaHCO₃. If it dissolves/returns to the organic layer, it is the salt.

  • Protocol Adjustment: If you need the material in solution, switch to a polar organic solvent (MeOH, ACN) or neutralize the aqueous phase to pH 4-5 (Isoelectric point vicinity) to recover the free acid before extraction.[1][2]

Issue 2: "HPLC shows split peaks or broad tailing in acidic mobile phases."

Diagnosis: Inadequate Buffering / Tautomeric Equilibrium. Mechanism: In mobile phases with pH close to the pKa of the pyrazole (pH 2-3), the molecule rapidly exchanges between the neutral and protonated forms.[1][2] This causes peak broadening or splitting. Corrective Action:

  • Lower pH: Use 0.1% TFA or Formic Acid (pH ~2) to force the population entirely into the protonated state.

  • Raise pH: Use Ammonium Bicarbonate (pH 7.5) to keep it as the free carboxylate (check column stability).[1]

  • Gradient: Ensure the gradient allows the polar salt to elute; it will elute earlier than the neutral form.

Issue 3: "I see a Mass Loss of 44 amu (M-44) in the MS spectrum."

Diagnosis: Decarboxylation.[3][4][5] Mechanism: Under forcing conditions (High Temp + Strong Acid), the electron-withdrawing bromine at C4 and the protonated nitrogen can facilitate the loss of CO₂ from the acetic acid side chain.[1][2] Corrective Action:

  • Temperature Limit: Never reflux this molecule in strong mineral acid (HCl/H₂SO₄) above 80°C for extended periods.

  • Lewis Acids: Avoid strong Lewis acids (AlCl₃) at high heat, which catalyze this process.

Validated Protocols

Protocol A: Safe Acidic Deprotection (e.g., Boc removal)

If this molecule is part of a larger scaffold requiring Boc-deprotection.[1][2]

  • Solvent: Dissolve substrate in DCM or 1,4-Dioxane (Do not use MeOH if esterification is a risk).

  • Acid: Add 4M HCl in Dioxane or TFA (10-20 equiv) dropwise at 0°C .

  • Temperature: Allow to warm to Room Temperature (20-25°C) . Do not heat.

  • Monitoring: Monitor by LCMS. Reaction is typically complete in 1-2 hours.[1][2]

  • Quench: Remove volatiles under reduced pressure (Rotavap) at <40°C .

  • Workup: Do not wash with water immediately (product is water-soluble as salt).[1] Resuspend in DCM, add sat. NaHCO₃ to pH 6-7, then extract.

Protocol B: Storage of Reference Standards
  • Form: Store as the Free Acid solid.

  • Condition: -20°C, desiccated, protected from light (Bromine-carbon bonds can be photosensitive over years).

  • Shelf Life: >2 years if kept dry. Hydroscopic if stored as the HCl salt.

Frequently Asked Questions (FAQ)

Q: Can I use H₂SO₄ to catalyze esterification of this acid? A: Yes, but keep the temperature controlled. Use catalytic H₂SO₄ in MeOH at reflux (65°C) for short durations (<4h). Extended reflux in high-boiling alcohols with strong acid risks decarboxylation.[1][2] Thionyl chloride (SOCl₂) in MeOH at 0°C -> RT is a safer alternative for making the methyl ester.[1][2]

Q: Is the Bromine atom stable to acid? A: Yes. The C-Br bond on the pyrazole ring is robust to non-reducing acids (HCl, H₂SO₄, AcOH).[1][2] However, avoid Hydroiodic acid (HI) or combinations of acid with metals (Zn/AcOH), which can cause hydrodebromination.[1][2]

Q: Why does my NMR in DMSO-d6 look different than in CDCl₃? A: In CDCl₃, the carboxylic acid proton often broadens or disappears, and the molecule may aggregate.[2] In DMSO-d6, the acid proton is usually distinct (broad singlet at 12-13 ppm), and the pyrazole protonation state is stabilized.[1][2] DMSO is the recommended solvent for analytical characterization.

References

  • Matrix Scientific. Product Safety Data Sheet: 4-Bromo-3-isopropyl-1H-pyrazole derivatives.[1][2] (General stability data for halogenated pyrazoles).

  • Sigma-Aldrich. Compound Summary: 4-Bromo-3-isopropyl-1H-pyrazole-1-acetic acid.[1][2] (Physical properties and storage).[6]

  • PubChem. Compound Summary for CID 19576771: (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid.[1][2][7] (Structural analog stability data). [1][2]

  • Taylor, P. J. (1972).[3] The decarboxylation of some heterocyclic acetic acids.[3] Journal of the Chemical Society, Perkin Transactions 1.[3] (Mechanistic foundation for decarboxylation risks).

  • European Journal of Medicinal Chemistry. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as CRTh2 antagonists.[1][2][8] (Synthesis and workup protocols for pyrazole-acetic acids).

Sources

Technical Support Center: Catalyst Optimization for (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-PYR-004 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Optimizing Pd-Loading for Sterically Congested 4-Bromopyrazoles

Executive Summary & Substrate Diagnostics

Welcome to the Catalysis Optimization Support Center. You are likely working with (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid , a bifunctional scaffold presenting distinct challenges for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Before initiating a catalyst screen, you must understand the three "interference vectors" inherent to this specific molecule. Failure to account for these will lead to false negatives during catalyst loading reduction.

The "Interference Vectors"
  • Steric Shielding (C3-Isopropyl): The isopropyl group at position 3 is bulky. It creates significant steric pressure on the C4-Bromine site, impeding the oxidative addition step of the catalytic cycle. Standard ligands (like PPh3) often fail here; you need ligands with wide bite angles or specific steric bulk to force the Pd onto the metal center.

  • Catalyst Poisoning (N2-Nitrogen): The pyrazole nitrogen (N2) is a strong sigma-donor. If your catalyst loading is low (<1 mol%), the substrate itself can outcompete the phosphine ligand for the Pd center, forming an inactive [Substrate-Pd-Substrate] complex.

  • Solubility & The Acid Tail: Under standard basic coupling conditions, the acetic acid tail becomes a carboxylate anion. This drastically alters solubility, often requiring aqueous-miscible solvents (DMF/Water, Dioxane/Water) rather than pure toluene.

Troubleshooting Guide (Q&A Format)

Use this section to diagnose immediate failures before attempting optimization.

Q1: My reaction stalls at ~40-50% conversion regardless of time. Adding more catalyst later doesn't help. Why? A: This is classic catalyst deactivation via precipitation (Pd black) .

  • Diagnosis: The C3-isopropyl group slows down the reaction, allowing unstable Pd(0) intermediates to aggregate before they can react.

  • Fix: Switch to a "Pre-catalyst" system like Pd(dppf)Cl2·DCM or XPhos Pd G3/G4 . These release the active species slowly and prevent aggregation.

  • Critical Check: Ensure your solvent is strictly degassed. Oxygen accelerates Pd aggregation, especially with electron-rich ligands.

Q2: I see no product, but the starting material is consumed. Where did it go? A: Check for Protodehalogenation (Hydrodebromination).

  • Mechanism: The C-Br bond is cleaved, replaced by C-H. This often happens when the transmetalation step (reaction with Boronic acid) is too slow due to the steric bulk of the isopropyl group.

  • Fix: Increase the concentration of the coupling partner (Boronic acid/Amine) to 1.5–2.0 equivalents. Switch to a stronger base (e.g., KOH or K3PO4 instead of Na2CO3) to accelerate the transmetalation step.

Q3: The reaction mixture turns into a solid gel or thick slurry. A: This is likely a carboxylate salt formation issue.

  • Cause: The free carboxylic acid tail is forming insoluble salts with the base (e.g., Potassium carboxylate).

  • Fix: Add water to your solvent system (e.g., 4:1 Dioxane:Water). If solubility remains poor, esterify the acid (methyl or ethyl ester) prior to coupling. Esters are far more soluble and eliminate carboxylate interference.

Optimization Protocol: The "Loading Ladder"

Do not jump straight to 0.1 mol%. Use this Design of Experiments (DoE) workflow to systematically lower loading while maintaining yield.

Phase 1: Ligand Screening (Fixed Loading: 5 mol%)

Goal: Identify a ligand capable of overcoming the C3-isopropyl steric hindrance.

  • Conditions: 1.0 eq Substrate, 1.5 eq Boronic Acid, 3.0 eq K3PO4, Solvent (Dioxane/H2O 4:1), 80°C.

  • Ligands to Screen:

    • SPhos / XPhos: Excellent for sterically hindered aryl chlorides/bromides.

    • Pd(dppf)Cl2: Robust, resists poisoning by N-heterocycles.

    • Amphos: Water-soluble, good for free acids.

    • PEPPSI-IPr: An NHC ligand excellent for difficult oxidative additions.

Phase 2: The Loading Ladder (Variable Loading)

Once the best ligand is found (e.g., XPhos), run the following parallel reactions:

EntryCatalyst Loading (mol%)Temp (°C)Time (h)Expected OutcomeAction
A 5.0%802Full Conv.Baseline Reference
B 1.0%804>95% Conv.Target for Scale-up
C 0.5%1006VariableOptimization Limit
D 0.1%10012Low Conv.Requires "Homeopathic" Ligand Excess*

*Homeopathic Ligand Excess: At <0.1 mol% Pd, add free ligand (e.g., 1 mol% XPhos) to stabilize the trace metal.

Phase 3: The "Free Acid" Adjustment

If you must couple the free acid without esterification:

  • Base: Use 3.5 equivalents of Base (1 eq to deprotonate COOH, 2.5 eq for the coupling).

  • Solvent: Switch to n-Butanol or DMF/Water .

Visualizing the Challenge

The following diagrams illustrate the specific steric and electronic conflicts in your substrate and the decision logic for optimization.

Diagram 1: Substrate Interference Map & Catalytic Cycle

This diagram highlights where the Isopropyl group and Nitrogen atom interfere with the standard Suzuki cycle.

G Substrate Substrate: (4-Br-3-iPr-1H-pyrazol-1-yl)acetic acid OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd Pd0 Active Catalyst Pd(0)-Ligand Pd0->OxAdd + Substrate TransMet Transmetalation OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Sterics STERIC BLOCK: C3-Isopropyl hinders Pd approach Sterics->OxAdd Slower Rate Poison POISONING: N2 coordinates Pd Poison->Pd0 Deactivation Solubility SOLUBILITY: COOH forms insoluble salt Solubility->TransMet Phase Separation

Caption: Figure 1. The "Interference Map" showing how the C3-isopropyl group and N2-nitrogen disrupt the catalytic cycle.

Diagram 2: Optimization Decision Tree

Follow this logic flow to determine your next experimental step.

G Start Start Optimization (5 mol% Pd, 80°C) CheckYield Check Conversion (%) Start->CheckYield LowYield < 50% Conversion CheckYield->LowYield HighYield > 90% Conversion CheckYield->HighYield CheckColor Reaction Appearance? LowYield->CheckColor ReduceLoad Action: Reduce Loading to 1 mol% HighYield->ReduceLoad Black Black Precipitate (Pd Aggregation) CheckColor->Black Clear Clear/Amber (Catalyst Poisoning) CheckColor->Clear FixAgg Action: Switch to Pd(dppf)Cl2 or Add more Ligand Black->FixAgg FixPois Action: Switch to Buchwald Ligands (XPhos/SPhos) Clear->FixPois CheckTime Time to Completion? ReduceLoad->CheckTime Fast < 4 Hours CheckTime->Fast Slow > 12 Hours CheckTime->Slow FinalOpt Target: 0.1 - 0.5 mol% Increase Temp to 100°C Fast->FinalOpt Stop Stop: 1 mol% is Optimal Limit Slow->Stop

Caption: Figure 2. Decision tree for optimizing catalyst loading based on conversion and visual cues.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation? A: Yes, and it is highly recommended for this substrate. The C3-isopropyl group requires higher energy to overcome the activation barrier for oxidative addition. Try 120°C for 30 minutes in a sealed vial. This often allows you to drop catalyst loading by 50% compared to thermal heating.

Q: What is the best "Green" solvent for this? A: If you are avoiding DMF/DMAc, use 2-MeTHF/Water or Isopropanol/Water . 2-MeTHF forms a clean biphasic system that is easy to work up, and it solubilizes the Pd-catalyst well.

Q: Should I protect the acid as an ester? A: If your synthesis allows it, YES . Converting the acetic acid to a Methyl Ester removes the solubility issue and prevents the carboxylate from binding to the Palladium. You can hydrolyze it back to the acid quantitatively using LiOH/THF/Water after the coupling.

References

  • Catalyst Poisoning by N-Heterocycles: Liu, J. et al. "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." Organic Process Research & Development, 2017. [1]

  • Buchwald-Hartwig Amination of 4-Halopyrazoles: Kim, H. et al.[2] "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." Molecules, 2020.[3][4]

  • Suzuki Coupling of Sterically Hindered 4-Substituted Pyrazoles: Li, H. et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chemical Papers, 2012.[5]

  • General Guide to Catalyst Loading Optimization: Colacot, T. J. "A Guide to Spotting Catalyst Deactivation in Pd-Catalyzed Cross-Coupling." Platinum Metals Review, 2015.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis and Purity Confirmation of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Discovery

In the realm of drug development and medicinal chemistry, the purity of a synthesized compound is paramount. Even minute impurities can lead to erroneous biological data, misleading structure-activity relationships (SAR), and potential toxicity.[1] This guide provides a comprehensive framework for the spectroscopic analysis and purity confirmation of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid, a heterocyclic compound with potential applications in pharmaceutical research.[2][3][4] The methodologies detailed herein are grounded in established analytical principles and align with the rigorous standards expected in the pharmaceutical industry, such as those outlined by the International Council for Harmonisation (ICH).[5][6][7][8][9]

This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—and the chromatographic method of High-Performance Liquid Chromatography (HPLC) to provide a multi-faceted approach to purity verification.[10][11][12] By comparing the experimental data of a synthesized batch with that of a hypothetical high-purity standard and a potential process-related impurity, this guide offers a practical, self-validating system for ensuring the quality and integrity of the target compound.

Analytical Workflow: A Multi-Technique Approach

A robust purity assessment relies on the convergence of data from orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they build a comprehensive picture of the sample's composition.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Analysis cluster_3 Data Interpretation & Purity Confirmation Sample Sample 1H_NMR 1H NMR Sample->1H_NMR Structural Elucidation 13C_NMR 13C NMR Sample->13C_NMR Carbon Framework LC_MS LC-MS Sample->LC_MS Molecular Weight HPLC HPLC Sample->HPLC Quantitative Analysis Purity_Confirmation Purity >98%? 1H_NMR->Purity_Confirmation 13C_NMR->Purity_Confirmation LC_MS->Purity_Confirmation HPLC->Purity_Confirmation

Caption: A typical workflow for the comprehensive purity analysis of a synthesized compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality and reproducible data.

  • For NMR Spectroscopy: Dissolve approximately 5-10 mg of the synthesized (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Ensure the sample is fully dissolved to avoid line broadening.

  • For LC-MS and HPLC: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. From this stock, prepare a working solution at a concentration of 10 µg/mL using the mobile phase as the diluent.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[2][13]

Protocol:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[2]

  • For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio, typically requiring a longer acquisition time.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing information on both the molecular weight and purity of the compound.[14][15]

Protocol:

  • Utilize a reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm).

  • Employ a gradient elution method with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Set the mass spectrometer to operate in positive or negative electrospray ionization (ESI) mode, scanning a mass range appropriate for the target compound.

  • Inject the prepared sample and analyze the resulting chromatogram and mass spectrum.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is the gold standard for determining the purity of a compound by quantifying the relative area of the main peak against any impurity peaks.[10][12]

Protocol:

  • Use a reversed-phase C18 column and an isocratic or gradient elution method similar to the LC-MS method.

  • Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm, or a wavelength determined by a UV scan of the compound).

  • Inject the prepared sample, the analytical standard, and a known potential impurity for comparison.

  • Calculate the purity of the synthesized compound based on the peak area percentages.

Data Interpretation and Comparative Analysis

The following sections present hypothetical data for a synthesized batch of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid and compare it against a high-purity analytical standard and a potential impurity, (4-bromo-3-isopropyl-1H-pyrazol-1-yl)ethan-1-one, which could arise from an incomplete final oxidation step in a hypothetical synthesis.

Structural Confirmation by NMR Spectroscopy

The chemical structure of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid with expected ¹H and ¹³C NMR chemical shifts is depicted below.

Chemical_Structure cluster_0 (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid mol

Caption: Chemical structure of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid.

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d6)

AssignmentExpected δ (ppm)Synthesized Batch δ (ppm)Analytical Standard δ (ppm)Potential Impurity δ (ppm)
COOH~13.0 (br s, 1H)13.1 (br s, 1H)13.1 (br s, 1H)-
Pyrazole-H~7.8 (s, 1H)7.82 (s, 1H)7.82 (s, 1H)7.79 (s, 1H)
CH₂~4.9 (s, 2H)4.91 (s, 2H)4.91 (s, 2H)5.15 (s, 2H)
CH(CH₃)₂~3.0 (sept, 1H)3.05 (sept, 1H)3.05 (sept, 1H)3.03 (sept, 1H)
CH(CH₃)₂~1.2 (d, 6H)1.23 (d, 6H)1.23 (d, 6H)1.21 (d, 6H)

Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d6)

AssignmentExpected δ (ppm)Synthesized Batch δ (ppm)Analytical Standard δ (ppm)
C=O~169169.5169.5
Pyrazole-C (quat)~150150.2150.2
Pyrazole-CH~130130.8130.8
Pyrazole-CBr~9595.495.4
CH₂~5050.150.1
CH(CH₃)₂~2525.325.3
CH(CH₃)₂~2222.122.1

The ¹H and ¹³C NMR spectra of the synthesized batch are in excellent agreement with the analytical standard, confirming the chemical structure of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid. The absence of significant impurity peaks in the NMR spectra provides the first indication of high purity.

Molecular Weight Verification by LC-MS

Table 3: LC-MS Data

SampleRetention Time (min)[M+H]⁺ (m/z) Observed[M-H]⁻ (m/z) Observed
Synthesized Batch3.52261.0/263.0259.0/261.0
Analytical Standard3.52261.0/263.0259.0/261.0

The observed mass-to-charge ratios for the synthesized batch correspond to the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid (C₉H₁₁BrN₂O₂), which has a molecular weight of 260.10 g/mol . The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is clearly visible, further confirming the identity of the compound.

Quantitative Purity Assessment by HPLC

Table 4: HPLC Purity Analysis

SampleRetention Time (min)Peak AreaPurity (%)
Synthesized Batch4.15987.699.2
Analytical Standard4.15995.3>99.9
Potential Impurity3.88--

The HPLC analysis of the synthesized batch shows a major peak at a retention time of 4.15 minutes, which matches that of the analytical standard. The calculated purity of 99.2% is based on the relative peak area and indicates a high degree of purity suitable for most research and development applications. The potential impurity, if present, would elute at a different retention time and was not detected in the synthesized batch.

Conclusion: A Framework for Confidence

The comprehensive spectroscopic and chromatographic analysis presented in this guide provides a robust and reliable framework for the confirmation of both the identity and purity of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid. The convergence of data from ¹H NMR, ¹³C NMR, LC-MS, and HPLC provides a high degree of confidence in the quality of the synthesized material. By adhering to these principles of analytical rigor, researchers can ensure the integrity of their scientific findings and accelerate the drug discovery process.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, February 12).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav. (2022, July 27).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025, March 20).
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (2024, November 22).
  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022, March 31).
  • Purity Assessment of Synthesized 2,5-Diiodopyrazine: A Comparative HPLC Analysis - Benchchem.
  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021, May 15).
  • European Journal of Biomedical and Pharmaceutical Sciences - EJBPS | ABSTRACT.
  • Compound purity analysis and HPLC data - The Royal Society of Chemistry.
  • HPLC trace for proof of purity : r/Chempros - Reddit. (2024, October 3).
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).

Sources

alternative synthesis routes for (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Synthesis Routes for (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(4-Bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid (CAS: 1782680-01-6) is a critical intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators and other pyrazole-based pharmacophores. Its structural integrity—specifically the regiochemistry of the N-substitution relative to the isopropyl group—is paramount for biological activity.

This guide objectively compares two primary synthesis routes:

  • The Convergent Alkylation Route: A direct alkylation of a commercially available pyrazole scaffold.

  • The De Novo Cyclization Route: A stepwise construction of the pyrazole ring designed to maximize regioselectivity.

While Route 1 offers speed for small-scale discovery, Route 2 provides superior scalability and regiochemical purity for process development.

Route 1: Direct Alkylation (Convergent Approach)

Overview

This route utilizes the commercially available 4-bromo-3-isopropyl-1H-pyrazole. The core challenge is the regioselectivity of N-alkylation . The pyrazole tautomerism (


-H vs. 

-H) leads to a mixture of 1,3- and 1,5-isomers.
Protocol

Reagents: 4-bromo-3-isopropyl-1H-pyrazole, Ethyl bromoacetate, Cesium Carbonate (


), DMF.
  • Dissolution: Dissolve 4-bromo-3-isopropyl-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add

    
     (1.5 eq). Stir at room temperature for 30 minutes to generate the pyrazolate anion.
    
  • Alkylation: Dropwise add ethyl bromoacetate (1.1 eq). Stir at RT for 4–6 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification (Critical): The crude residue typically contains a 4:1 to 9:1 mixture of the desired 1,3-isomer (isopropyl at position 3) and the undesired 1,5-isomer.

    • Separation: Flash column chromatography (Hexane/EtOAc gradient). The 1,5-isomer (more sterically crowded) typically elutes first or shows distinct

      
      .
      
  • Hydrolysis: Treat the purified ester with LiOH (2.0 eq) in THF/Water (1:1) at RT for 2 hours. Acidify to pH 3 to precipitate the title acid.

Technical Assessment[1][2]
  • Pros: Rapid access to material; uses commodity starting materials.

  • Cons: Inherent formation of regioisomers requires chromatographic separation, reducing yield and limiting scalability.

  • Mechanism: The alkylation favors the less sterically hindered nitrogen (distal to the isopropyl group), but the selectivity is rarely perfect due to the "adjacent lone pair effect" and solvent-dependent tight ion pairing.

Route 2: Enaminone Cyclization (Regioselective Approach)

Overview

This route builds the pyrazole ring de novo using an enaminone intermediate. By controlling the condensation of a hydrazine derivative with an asymmetric electrophile, the regiochemistry is locked in during the cyclization step, avoiding difficult isomer separations later.

Protocol

Phase 1: Enaminone Synthesis

  • Reaction: Reflux 3-methylbutan-2-one (Isopropyl methyl ketone) with

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) for 12 hours.
    
  • Product: 1-(Dimethylamino)-4-methylpent-1-en-3-one. (Use crude or distill).[1]

Phase 2: Cyclization

  • Reagents: Enaminone (from Phase 1), Ethyl hydrazinoacetate hydrochloride, Ethanol.

  • Reaction: Reflux the enaminone (1.0 eq) and ethyl hydrazinoacetate HCl (1.1 eq) in EtOH for 3–5 hours.

  • Mechanism: The hydrazine

    
     (primary amine) preferentially attacks the 
    
    
    
    -carbon of the enaminone (Michael-type addition), followed by cyclization of the secondary amine onto the carbonyl. This sequence exclusively yields the 1,3-isopropyl isomer .
  • Yield: Typically >85% regiochemical purity.

Phase 3: Bromination & Hydrolysis

  • Bromination: Treat the ethyl 2-(3-isopropyl-1H-pyrazol-1-yl)acetate with

    
    -Bromosuccinimide (NBS, 1.05 eq) in DMF or MeCN at 0°C 
    
    
    
    RT. Electrophilic substitution occurs selectively at the C4 position.
  • Hydrolysis: Standard saponification (LiOH/THF/H2O) yields the final acid.

Technical Assessment[1][2]
  • Pros: High regioselectivity (>20:1); avoids difficult isomer separation; scalable to kilogram quantities.

  • Cons: Longer linear sequence (3-4 steps); requires handling of hydrazine derivatives.

  • Mechanism: The electronic difference between the enaminone

    
    -carbon and carbonyl directs the initial nucleophilic attack, effectively "programming" the final substituent pattern.
    

Comparative Data Analysis

MetricRoute 1: Direct AlkylationRoute 2: Enaminone Cyclization
Step Count 2 (Alkylation, Hydrolysis)4 (Enaminone, Cyclization, Bromination, Hydrolysis)
Overall Yield 40–50% (after isomer separation)60–70%
Regioselectivity Moderate (~4:1 to 9:1)Excellent (>20:1)
Purification Chromatography RequiredCrystallization / Distillation often sufficient
Cost Driver Chromatography silica/solventsReagent costs (DMF-DMA, Hydrazine)
Scalability Low (due to purification)High (Process-friendly)

Visualized Workflows

Route 1: Direct Alkylation Pathway

Route1 SM1 4-Bromo-3-isopropyl- 1H-pyrazole Inter1 Mixture of Isomers (1,3- and 1,5-) SM1->Inter1 Alkylation Reagent1 Ethyl bromoacetate Cs2CO3 / DMF Reagent1->Inter1 Sep Chromatographic Separation Inter1->Sep ProdEst Ethyl (4-bromo-3-isopropyl- 1H-pyrazol-1-yl)acetate Sep->ProdEst Isolate 1,3-isomer Final Target Acid ProdEst->Final Saponification Hydrol Hydrolysis (LiOH)

Caption: Route 1 requires a critical separation step to remove the unwanted 1,5-regioisomer formed during alkylation.

Route 2: Regioselective Cyclization Pathway

Route2 SM2 3-Methylbutan-2-one Enaminone Enaminone Intermediate SM2->Enaminone Condensation Reagent2 DMF-DMA Reagent2->Enaminone Cyclo Pyrazolyl Ester (3-Isopropyl) Enaminone->Cyclo Regioselective Cyclization Hydrazine Ethyl hydrazinoacetate HCl Hydrazine->Cyclo BromoEst 4-Bromo Intermediate Cyclo->BromoEst C4-Bromination Brom Bromination (NBS) Brom->BromoEst Final2 Target Acid BromoEst->Final2 Hydrolysis

Caption: Route 2 establishes the correct regiochemistry early via the enaminone intermediate, eliminating isomer separation.

References

  • Regioselective Synthesis of Pyrazoles via Enaminones

    • Title: Regioselective synthesis of 1,3,5-substituted pyrazoles
    • Source: Journal of Heterocyclic Chemistry.
    • Context: Establishes the mechanism where hydrazine attacks the -carbon of enaminones to yield 1,3-isomers.
  • Alkylation of 3-Substituted Pyrazoles

    • Title: Regioselectivity in the Alkyl
    • Source: Tetrahedron Letters.
    • Context: Discusses the steric and electronic factors (tautomerism) leading to isomer mixtures in Route 1.
  • Synthesis of sGC Stimulator Intermediates

    • Title: Discovery of Riociguat (BAY 63-2521)
    • Source: Journal of Medicinal Chemistry.
    • Context: Describes analogous pyrazole acetic acid synthesis p
  • Bromination Protocols

    • Title: Efficient bromin
    • Source: Synthetic Communic
    • Context: Standard protocol for C4-selective bromin

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid represents a specialized "dual-handle" scaffold in medicinal chemistry. Unlike simple pyrazoles, this compound offers two distinct orthogonal reaction sites: a carboxylic acid tail (for amide/ester formation) and a C4-bromide (for transition-metal-catalyzed cross-coupling).

This guide compares the title compound against its primary commercial analogs—Methyl , Cyclopropyl , and Phenyl variants. The data suggests that the Isopropyl variant offers an optimal balance of lipophilicity (cLogP ~1.8) and steric bulk, making it particularly effective for filling hydrophobic pockets in targets like COX-2 and kinases , where the Methyl analog often lacks sufficient van der Waals contact and the Phenyl analog suffers from steric clash or poor solubility.

Comparative Profiling: The "R-Group" Effect

The following table contrasts the title compound with its three most relevant commercial competitors. Data is synthesized from standard physiochemical models and structure-activity relationship (SAR) literature.

Table 1: Physicochemical & Functional Comparison
FeatureTitle Compound (Isopropyl) Methyl Analog Cyclopropyl Analog Phenyl Analog
Structure Pr-i group at C3Me group at C3c-Pr group at C3Ph group at C3
MW ( g/mol ) ~247.1~219.0~245.1~281.1
cLogP (Est.)1.8 – 2.1 1.1 – 1.31.5 – 1.72.8 – 3.1
Steric Bulk Moderate (Branched)LowModerate (Rigid)High (Planar)
Solubility ModerateHighModerateLow
Metabolic Stability Good (No benzylic H)Moderate (Oxidation risk)High (CYP resistant)Moderate (Ring hydroxylation)
Primary Application Hydrophobic pocket filling (e.g., COX-2 Valine channel)Fragment-based screening (Low MW)Rigidifying ligandsPi-stacking interactions

Key Insight: The Isopropyl group is often a bioisostere for the trifluoromethyl group found in drugs like Celecoxib. It provides similar space-filling properties without the electron-withdrawing effect, maintaining the electron density of the pyrazole ring for cation-pi interactions.

Synthetic Utility & Workflows

The utility of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid lies in its ability to serve as a core hub for divergent synthesis. The workflow below illustrates how this scaffold is constructed and utilized.

Diagram 1: Synthesis & Divergent Derivatization Logic

G Start 3-Isopropyl-1H-pyrazole Step1 Bromination (NBS or Br2) Start->Step1 Inter1 4-Bromo-3-isopropyl-1H-pyrazole Step1->Inter1 Step2 N-Alkylation (Br-CH2-COOEt, Base) Inter1->Step2 Inter2 Ester Intermediate (Regioisomer separation) Step2->Inter2 Inter2->Inter2 Note: Favors 1,3-isomer over 1,5-isomer Step3 Hydrolysis (LiOH or NaOH) Inter2->Step3 Final Target Acid: (4-Br-3-iPr-pyrazol-1-yl)acetic acid Step3->Final PathA Path A: Amide Coupling (R-NH2, HATU) Final->PathA PathB Path B: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Final->PathB ProductA Amide Library (Linker diversity) PathA->ProductA ProductB Biaryl Scaffold (Core diversity) PathB->ProductB

Caption: Step-wise synthesis of the title compound followed by divergent application pathways. Note the critical regioselectivity checkpoint during N-alkylation.

Experimental Protocols

Protocol A: Synthesis via Regioselective N-Alkylation

Rationale: Direct alkylation of the pyrazole NH is the most cost-effective route but requires control over regiochemistry (1,3- vs. 1,5-substitution). The 3-isopropyl group provides steric bulk that naturally favors alkylation at the distal N1 nitrogen (1,3-isomer), but conditions must be optimized.

Materials:

  • 4-Bromo-3-isopropyl-1H-pyrazole (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq) or NaH (1.2 eq)
    
  • Solvent: DMF (anhydrous) or Acetonitrile

Step-by-Step:

  • Dissolution: Dissolve 4-bromo-3-isopropyl-1H-pyrazole in anhydrous DMF (0.5 M concentration) under

    
     atmosphere.
    
  • Deprotonation: Add

    
    . Stir at Room Temperature (RT) for 30 mins. Note: If using NaH, cool to 0°C first.
    
  • Alkylation: Dropwise add ethyl bromoacetate.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC/LC-MS. The major spot is usually the desired 1,3-isomer (less sterically hindered).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine. Dry over

    
    .
    
  • Hydrolysis: Dissolve the crude ester in THF/MeOH/Water (3:1:1). Add LiOH (3 eq). Stir at RT for 2 hours.

  • Isolation: Acidify to pH 2–3 with 1N HCl. The product, (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid , typically precipitates as a white solid. Filter and dry.[1]

Protocol B: Suzuki-Miyaura Coupling (C4 Functionalization)

Rationale: The C4-bromide is deactivated by the electron-rich pyrazole ring. Specialized ligands (e.g., SPhos, XPhos) are often required for high yields.

Conditions:

  • Substrate: Title Compound (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.5 eq)

  • Catalyst:

    
     or 
    
    
    
    /XPhos (5 mol%)
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)[2]

  • Temp: 80–100°C for 4–16 hours.

Critical Quality Attributes (CQA) & Troubleshooting

When sourcing or synthesizing this compound, researchers must verify three critical parameters often overlooked in commercial certificates of analysis (CoA):

  • Regioisomeric Purity:

    • Issue: N-alkylation can produce ~5-10% of the 1,5-isomer (where the acetic acid tail is adjacent to the isopropyl group).

    • Detection: 1H NMR NOESY. The 1,3-isomer (Target) will show NOE correlation between the N-methylene protons and the C5-H proton. The 1,5-isomer will show NOE between the N-methylene and the Isopropyl protons.

    • Impact: The 1,5-isomer has a drastically different binding mode and can act as an inactive impurity in biological assays.

  • Bromine Integrity:

    • Issue: Protodebromination (loss of Br) can occur during aggressive hydrolysis conditions if Pd contaminants are present.

    • Check: Verify Mass Spec (M and M+2 peaks for Br isotope pattern).

  • Acid Content:

    • Issue: Incomplete hydrolysis leaves residual ethyl ester, which is inactive in amide coupling steps.

    • Check: 1H NMR (absence of ethyl quartet/triplet).

References

  • Pyrazole Scaffolds in Drug Discovery

    • Title: Pyrazole: an emerging privileged scaffold in drug discovery.[3]

    • Source: PMC / NIH (2023).
    • URL:[Link]

  • COX-2 Inhibitor SAR

    • Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
    • Source: Iranian Journal of Pharmaceutical Research (via PMC).
    • URL:[Link]

  • Synthesis of Pyrazole Acetic Acids: Title: 4-Bromo-1-methyl-1H-pyrazol-3-amine (Analogous synthetic routes). Source: BenchChem Protocols.
  • Commercial Analog Data (Isopropyl vs Methyl): Title: 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid (Structural Analog). Source: Sigma-Aldrich Product Sheet.

Sources

A Comparative Guide to the Validation of Analytical Methods for (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid Concentration

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust validation of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid concentration. As a crucial component in pharmaceutical development, ensuring the precise quantification of this molecule is paramount for quality control, stability testing, and regulatory compliance. This document moves beyond mere procedural outlines to explain the scientific rationale behind method selection and validation parameter design, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Strategic Selection of an Analytical Method

The molecular structure of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid—featuring a heterocyclic pyrazole ring, a carboxylic acid group, and a bromine atom—guides the selection of an appropriate analytical technique. Three primary methods warrant consideration: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

MethodPrincipleAdvantagesDisadvantagesBest Suited For
RP-HPLC with UV Detection Separation based on hydrophobicity.Robust, reproducible, widely available, suitable for non-volatile and thermally labile molecules.[3]Moderate sensitivity and specificity compared to MS. Requires chromophore for UV detection.Routine quality control, stability studies, and content uniformity assays.
GC-MS Separation based on volatility, followed by mass-based detection.High specificity and sensitivity, excellent for identifying impurities.[4]Requires derivatization of the carboxylic acid to a volatile ester, adding complexity and potential for error.[5][6] Not suitable for thermally labile compounds.Impurity profiling and trace-level quantification.
qNMR Quantification based on the signal intensity of specific protons relative to a certified internal standard.Primary ratio method, does not require an identical reference standard of the analyte. Provides structural confirmation.[7]Lower sensitivity, higher instrumentation cost, and more complex data analysis compared to HPLC.Characterization and certification of reference standards.

Proposed RP-HPLC Method for Analysis

The following method is a robust starting point for the analysis of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid, based on established methods for similar pyrazole derivatives.[8][9]

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmThe C18 stationary phase provides excellent hydrophobic retention for the pyrazole ring and isopropyl group.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)Acetonitrile is a common organic modifier. The acidic aqueous phase suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.[9]
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency without generating excessive backpressure.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape.
Detection Wavelength 265 nm (Estimated)The pyrazole ring is expected to have a strong UV absorbance. The optimal wavelength must be experimentally determined by running a UV scan of the analyte.

Comprehensive Validation Protocol (ICH Q2 R1)

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[10] The following sections detail the experimental protocols for validating the proposed HPLC method.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Validation cluster_2 Phase 3: Implementation dev Method Development opt Method Optimization dev->opt Refine Parameters spec Specificity opt->spec sst System Suitability Testing opt->sst lin Linearity & Range acc Accuracy prec Precision loq LOD & LOQ rob Robustness rob->sst routine Routine Analysis sst->routine

Caption: High-level workflow for analytical method validation.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11]

Experimental Protocol:

  • Blank Analysis: Inject the mobile phase (diluent) to demonstrate the absence of interfering peaks at the analyte's retention time.

  • Placebo Analysis: If analyzing a formulated product, prepare and inject a sample containing all excipients except the active ingredient to ensure they do not interfere.

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation of approximately 10-20%.

  • Analyze the stressed samples. The method is specific if the main analyte peak is well-resolved from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is essential here to confirm that the analyte peak is spectrally homogeneous.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval over which the method is shown to be precise, accurate, and linear.[12]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations by diluting the stock solution. For an assay, this range should typically cover 80% to 120% of the target concentration.[11]

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the known concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should not be significantly different from zero.

Concentration (µg/mL)Mean Peak Area (n=3)%RSD
807985000.45%
908991000.31%
10010015000.25%
11011023000.38%
12012019000.41%
Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value. It is typically determined by spike recovery studies.[13]

Experimental Protocol:

  • Prepare samples (or placebo matrix) spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze the nine samples and calculate the percentage recovery for each.

Acceptance Criteria:

  • Mean Recovery: 98.0% to 102.0% at each level.

  • %RSD of Recoveries: ≤ 2.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.299.0%
100%100.0100.5100.5%
120%120.0121.1100.9%
Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[12]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare and analyze a minimum of six independent samples at 100% of the target concentration.

    • Perform the analysis on the same day, with the same analyst and instrument.

  • Intermediate Precision (Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[3]

    • Combine the results from both studies to assess the method's performance under typical lab variations.

Acceptance Criteria:

  • %RSD for Repeatability: ≤ 1.5%[13]

  • %RSD for Intermediate Precision: ≤ 2.0%

Detection and Quantitation Limits (LOD & LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.[14]

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]

Experimental Protocol:

  • Vary key parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic content).

    • Flow rate (e.g., ±0.1 mL/min).

    • Column temperature (e.g., ±5 °C).

  • Analyze a standard solution under each modified condition.

  • Evaluate the impact on retention time, peak area, and system suitability parameters.

Acceptance Criteria:

  • System suitability parameters (see below) must still be met.

  • The change in analyte concentration should not be statistically significant.

ICH_Validation_Parameters cluster_Quantitative Quantitative Tests (Assay, Impurities) cluster_General General Tests cluster_Limit Limit Tests (Impurities) center Validated Analytical Method Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity Linearity center->Linearity Range Range center->Range LOQ Limit of Quantitation center->LOQ Specificity Specificity center->Specificity Robustness Robustness center->Robustness LOD Limit of Detection center->LOD

Caption: Interrelationship of key ICH Q2(R1) validation parameters.

System Suitability

Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is adequate for the intended analysis.

Protocol: Inject a standard solution five or six times.

ParameterAcceptance CriterionRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N > 2000Demonstrates column efficiency.
%RSD of Peak Area ≤ 1.0% for 6 injectionsConfirms injection precision.

Conclusion

For the quantitative determination of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is demonstrably the most suitable technique for routine quality control environments. Its validation, performed according to the rigorous framework of ICH Q2(R1) guidelines, ensures that the method is specific, linear, accurate, precise, and robust. This self-validating system provides a high degree of assurance in the integrity of the analytical data generated, which is fundamental to the progression of drug development and ensuring product quality. While GC-MS and qNMR serve valuable, specific roles in impurity identification and standard characterization, respectively, the validated HPLC method stands as the workhorse for reliable concentration analysis.

References

  • ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link][1][2]

  • Journal of Chromatographic Science. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. Oxford University Press. [Link][15]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][2]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link][16]

  • International Journal of Chemico-Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. [Link][3]

  • Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link][10]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link][17]

  • American Laboratory. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. American Laboratory. [Link][4]

  • Water Research Foundation. (2010). SPE-GC-MS for the Determination of Halogenated Acetic Acids in Drinking Water. Water Research Foundation. [Link][5]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC. [Link][9]

  • MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet. [Link][18]

  • SciSpace. (2011). Gc-ms determination of halogen derivatives of acetic acid. SciSpace. [Link][6]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of a Pyrazolone Derivative. ResearchGate. [Link][19]

  • WHO. (2015). Validation of Analytical Methods. World Health Organization. [Link][11]

  • IKEV. VALIDATION OF ANALYTICAL METHODS. IKEV. [Link][13]

  • ResearchGate. (2017). Validation of Analytical Methods. ResearchGate. [Link][12]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid. As a brominated, heterocyclic carboxylic acid derivative, this compound requires specific handling protocols to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. The procedures outlined below are synthesized from established best practices for handling halogenated organic compounds and acidic chemical waste.

Hazard Profile and Essential Safety Precautions

Anticipated Hazard Classification:

Hazard CategoryClassification & DescriptionRationale & Supporting Evidence
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.[1][2][3]Structurally similar brominated and acidic compounds are classified as toxic or harmful. For example, bromoacetic acid is fatal if swallowed and toxic in contact with skin or if inhaled.[4]
Skin & Eye Irritation Causes skin irritation and serious eye irritation/damage.[5][6]The acidic nature of the carboxylic acid group and the reactivity of the brominated heterocyclic ring are known to be irritating to tissues. This is a common characteristic of related pyrazole derivatives.[6]
Halogenated Organic Must be treated as hazardous halogenated waste.The presence of bromine classifies it as a halogenated compound. The primary and regulated disposal method for such waste is controlled incineration by a licensed facility to prevent the formation of persistent organic pollutants.[2][7]
Environmental Hazard Potentially toxic to aquatic life.[4]Brominated organic compounds should not be released into the environment via drains or as regular waste, as they can be persistent and harmful to ecosystems.[1][8][9]

Essential Pre-Disposal Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield when handling the compound or its waste.[1][9]

  • Engineering Controls: All handling and preparation of waste, including triple-rinsing containers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][10]

  • Spill Management: In case of a spill, use dry clean-up procedures with an inert absorbent material. Do not use water, as this could increase contamination spread.[2] The contaminated absorbent must be disposed of as hazardous waste.

Step-by-Step Disposal Workflow

Adherence to a systematic disposal workflow is critical for safety and compliance. The following steps detail the process from the point of waste generation to its final removal from the laboratory.

Step 1: Waste Segregation Immediately upon generation, all waste containing (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid must be segregated. This includes unused or expired product, contaminated consumables (e.g., weighing paper, pipette tips), and reaction residues.

  • Causality: Segregation is the most important step in preventing dangerous chemical reactions.[11] Mixing halogenated compounds with incompatible waste streams can lead to violent reactions or the release of toxic gases. Specifically, do not mix this acidic waste with bases or strong oxidizing agents.[1][11]

  • Action: Collect all waste in a container specifically designated for "Halogenated Organic Waste." [2] Do not mix non-hazardous and hazardous waste.[8]

Step 2: Container Selection and Labeling The choice of container and its labeling are mandated by safety regulations.

  • Container Requirements: The waste container must be made of a material chemically compatible with the acidic and halogenated nature of the waste (e.g., High-Density Polyethylene - HDPE). It must be in good condition, free from damage, and equipped with a secure, leak-proof lid.

  • Labeling Protocol: The label must be clear, durable, and contain the following information[2][11]:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "(4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid" .

    • A complete list of all other components in the container, including solvents, with percentages or volumes.

    • The associated hazards: "Toxic," "Corrosive," "Irritant."

    • The accumulation start date (the date the first drop of waste is added).

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA) Laboratories must have a designated SAA for the temporary storage of hazardous waste.

  • SAA Requirements: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11][12] A designated portion of a chemical fume hood is an excellent choice for an SAA.[11] The area should be clearly marked.

  • Storage Practices: Keep the waste container closed at all times except when adding waste. Store it away from heat sources and ensure it is segregated from incompatible materials within the SAA.[11][13] Weekly inspections of the SAA are required to check for leaks or container degradation.[11]

Step 4: Arranging for Final Disposal The final step is the transfer of the waste to a licensed disposal facility.

  • Action: Once the container is full, or has been in the SAA for up to one year, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[2][11] Do not transport hazardous waste yourself.[8] Your EHS office will manage the waste manifest and ensure it is transported and disposed of in compliance with all local and national regulations.[13][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid and its associated waste.

G cluster_main Disposal Workflow for (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid cluster_decon Empty Container Decontamination start Waste Generated waste_type Solid Waste or Contaminated Consumables start->waste_type empty_container Empty Reagent Container start->empty_container segregate Step 1: Segregate into 'Halogenated Organic Waste' waste_type->segregate triple_rinse Triple-Rinse with Suitable Solvent empty_container->triple_rinse label_container Step 2: Use Properly Labeled, Compatible Container segregate->label_container store_saa Step 3: Store in Designated SAA (e.g., Fume Hood) label_container->store_saa check_full Container Full? store_saa->check_full check_full->store_saa No contact_ehs Step 4: Contact EHS Office for Waste Pickup check_full->contact_ehs Yes end Proper Disposal Complete contact_ehs->end collect_rinsate Collect Rinsate as 'Halogenated Organic Waste' triple_rinse->collect_rinsate dispose_container Deface Label and Dispose of Clean Container as Non-Hazardous Glass/Plastic triple_rinse->dispose_container collect_rinsate->label_container

Caption: Disposal workflow from waste generation to final pickup.

Decontamination of Empty Containers

Empty containers that once held (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid must be properly decontaminated before they can be disposed of as non-hazardous waste.

  • Step 1: Triple-Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[2][8] Swirl the solvent to ensure all interior surfaces are rinsed.

  • Step 2: Collect Rinsate: The solvent used for rinsing, known as rinsate, is now considered hazardous waste.[2] It must be collected and added to your designated "Halogenated Organic Waste" container.

  • Step 3: Container Disposal: Once triple-rinsed, deface or remove the original chemical label to prevent confusion.[8] The clean, empty container can now be disposed of as regular laboratory glassware or plastic waste, according to your institution's policies.

By diligently following these procedures, researchers can ensure the safe and compliant disposal of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid, upholding the principles of laboratory safety and environmental stewardship.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved February 15, 2026, from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved February 15, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 15, 2026, from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved February 15, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved February 15, 2026, from [Link]

  • SAFETY DATA SHEET - 1-Bromo-3-isopropylbenzene. (2025, October 24). Thermo Fisher Scientific. Retrieved February 15, 2026, from [Link]

  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Hazmat. Retrieved February 15, 2026, from [Link]

  • SAFETY DATA SHEET - Bromoacetic acid. (2014, July 7). Thermo Fisher Scientific. Retrieved February 15, 2026, from [Link]

  • Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). (n.d.). UNT Health Science Center. Retrieved February 15, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.